Technical Documentation Center

(R)-2-Hydroxy-4-phenylbutenoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Hydroxy-4-phenylbutenoic acid
  • CAS: 128573-54-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Thermal Stability of (R)-2-Hydroxy-4-phenylbutenoic Acid

Executive Summary & Pharmacophore Significance As a Senior Application Scientist in chiral intermediate development, I frequently encounter molecules where strict stereochemical control and thermal management dictate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

As a Senior Application Scientist in chiral intermediate development, I frequently encounter molecules where strict stereochemical control and thermal management dictate the success of a synthetic pipeline. (R)-2-Hydroxy-4-phenylbut-3-enoic acid (CAS: 128573-54-6) is a prime example. This unsaturated, chiral α -hydroxy acid serves as an advanced precursor for the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid (R-HPBA)[1].

R-HPBA is the critical pharmacophore building block for the "pril" family of Angiotensin-Converting Enzyme (ACE) inhibitors, including enalapril, lisinopril, and benazepril[2]. Understanding the chemical properties, biocatalytic deracemization workflows, and thermal degradation kinetics of the butenoic acid precursor is essential for optimizing yield and ensuring enantiomeric purity in pharmaceutical manufacturing.

Molecular Architecture & Physicochemical Data

The molecular architecture of (R)-2-hydroxy-4-phenylbut-3-enoic acid features a highly reactive conjugated system: a terminal phenyl ring linked to a trans (E) double bond, adjacent to an α -hydroxy carboxylic acid moiety.

Causality in Molecular Behavior: The proximity of the hydroxyl group to the conjugated alkene creates an allylic-like system. While this facilitates certain enzymatic resolutions, it also introduces significant thermal instability. The R-configuration at the C2 stereocenter is non-negotiable, as it directly dictates the binding affinity of the downstream ACE inhibitor to the active site of the angiotensin-converting enzyme[2].

Table 1: Key Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name (2R,3E)-2-hydroxy-4-phenylbut-3-enoic acidDefines the strict (E)-alkene geometry and (R)-stereocenter[3].
CAS Number 128573-54-6Unique identifier for the pure (R)-enantiomer[1].
Molecular Formula C₁₀H₁₀O₃Unsaturated analog of R-HPBA (C₁₀H₁₂O₃)[3].
Molecular Weight 178.18 g/mol Essential for stoichiometric mass balancing[3].
XLogP3 1.5Indicates moderate lipophilicity; requires biphasic or polar organic solvents for biocatalysis[3].
H-Bond Donors/Acceptors 2 / 3Drives substrate-enzyme docking during lipase resolution[3].
Topological Polar Surface Area 57.5 ŲInfluences chromatographic retention behavior[3].

Advanced Biocatalytic Synthesis: Deracemization Workflows

Chemical asymmetric synthesis of α -hydroxy acids often relies on expensive chiral auxiliaries or heavy metal catalysts. In modern process chemistry, we utilize a highly efficient chemo-enzymatic deracemization approach to convert racemic (±)-2-hydroxy-4-phenylbut-3-enoic acid entirely into the desired (R)-enantiomer[4].

Mechanistic Causality: Standard kinetic resolution is mathematically capped at a 50% yield. To bypass this, we deploy a two-enzyme system. Candida antarctica lipase B (CAL-B) is used for the strictly enantioselective acyl transfer of the unwanted (S)-enantiomer using vinyl acetate. Simultaneously, a mandelate racemase is introduced to continuously re-racemize the unreacted substrate. This dynamic or stepwise recycling pushes the theoretical yield toward 100%, achieving an enantiomeric excess (ee) of >99%[2]. The purified (R)-butenoic acid is subsequently hydrogenated over Pd/C to yield the saturated ACE inhibitor precursor, R-HPBA.

G Racemic rac-2-Hydroxy-4-phenylbut-3-enoic acid Lipase CAL-B Lipase Kinetic Resolution Racemic->Lipase Vinyl acetate Acyl transfer Racemase Mandelate Racemase (Recycling) Lipase->Racemase (S)-Ester R_Enantiomer (R)-2-Hydroxy-4-phenylbut-3-enoic acid (>99% ee) Lipase->R_Enantiomer Unreacted (R)-Alcohol Racemase->Racemic Racemization Hydrogenation Catalytic Hydrogenation (Pd/C, H2) R_Enantiomer->Hydrogenation H2 addition R_HPBA (R)-2-Hydroxy-4-phenylbutanoic acid (ACE Inhibitor Precursor) Hydrogenation->R_HPBA Saturation

Chemo-enzymatic deracemization and hydrogenation workflow for (R)-HPBA synthesis.

Thermal Stability & Degradation Kinetics

The presence of the conjugated double bond makes (R)-2-hydroxy-4-phenylbut-3-enoic acid highly sensitive to thermal stress compared to its saturated counterpart.

Mechanistic Causality: At elevated temperatures (>120°C), the molecule undergoes a thermodynamically driven dehydration. The loss of the α -hydroxyl group and an adjacent proton yields 4-phenyl-1,3-butadienecarboxylic acid, a fully conjugated and highly stable diene system. If thermal stress continues, the molecule undergoes decarboxylation (loss of CO₂), forming 1-phenyl-1,3-butadiene. This resulting diene is highly reactive and will spontaneously undergo radical polymerization or Diels-Alder dimerization, resulting in insoluble oligomeric tars[5]. Consequently, this compound must be stored at ≤ 4°C and processed under strictly controlled thermal parameters.

G Parent (R)-2-Hydroxy-4-phenylbut-3-enoic acid Heat Thermal Stress (>120°C) Parent->Heat Dehydration Dehydration (-H2O) 4-Phenyl-1,3-butadienecarboxylic acid Heat->Dehydration Loss of α-OH Decarboxylation Decarboxylation (-CO2) 1-Phenyl-1,3-butadiene Heat->Decarboxylation Loss of COOH Polymer Radical Polymerization (Oligomeric Degradants) Dehydration->Polymer Diene cross-linking Decarboxylation->Polymer Diene cross-linking

Thermal degradation pathways of (R)-2-hydroxy-4-phenylbut-3-enoic acid under heat stress.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal checks prevent the reporting of false data.

Protocol 1: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Quantify the enantiomeric purity of the synthesized (R)-isomer. Materials: Chiralcel OD-H column (250 × 4.6 mm, 5 µm), Hexane/Isopropanol/Trifluoroacetic acid (TFA).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane:IPA:TFA (90:10:0.1 v/v/v).

    • Causality: TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Set flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 254 nm.

  • System Suitability Testing (Self-Validation): Inject a racemic standard of (±)-2-hydroxy-4-phenylbut-3-enoic acid prior to the sample. Calculate the resolution ( Rs​ ) between the (R) and (S) enantiomers.

    • Validation Logic: The run is only considered valid if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , the system fails, as co-elution would artificially inflate the perceived ee of the dominant enantiomer.

Protocol 2: Thermal Degradation Profiling via TGA-DSC

Objective: Map the thermal degradation kinetics to establish safe synthesis and storage parameters. Materials: Simultaneous Thermal Analyzer (STA) combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Calibration (Self-Validation): Run an empty aluminum crucible to establish a flat baseline. Calibrate heat flow and temperature using an Indium standard ( Tm​=156.6 °C).

    • Validation Logic: This ensures that any endothermic events observed are intrinsic to the sample's physical chemistry, not instrument drift or artifact.

  • Sample Loading: Accurately weigh 3.0 ± 0.2 mg of the compound into the crucible.

  • Thermal Scanning: Purge the furnace with dry Nitrogen (50 mL/min). Ramp the temperature from 25°C to 300°C at a strict rate of 10°C/min.

  • Data Interpretation:

    • Phase Transition: An endothermic peak on DSC without corresponding mass loss on TGA indicates the melting point.

    • Degradation: A subsequent endotherm coupled with a sharp mass loss on TGA indicates dehydration/decarboxylation.

    • Causality: The N₂ purge eliminates oxidative degradation, isolating the intrinsic thermal instability of the allylic α -hydroxy acid moiety.

Conclusion

(R)-2-Hydroxy-4-phenylbut-3-enoic acid is a high-value chiral intermediate whose utility is defined by its precise stereochemistry and conjugated backbone. While its structure allows for elegant biocatalytic deracemization yielding >99% ee, it also demands rigorous thermal management to prevent dehydration and polymerization. Adhering to the self-validating analytical protocols outlined above ensures that both chemical integrity and downstream pharmaceutical efficacy are maintained.

References

  • 2-Hydroxy-4-phenylbut-3-enoic acid | C10H10O3 | CID 5356285 Source: PubChem (National Institutes of Health) URL:[Link]

  • (R)-(E)-2-hydroxy-4-phenyl-3-butenoic acid Chemical Properties & Synthesis Source: LookChem URL:[Link]

Sources

Foundational

Exact Mass and Molecular Weight Determination of (R)-2-Hydroxy-4-phenylbutenoic Acid: A Technical Guide for Pharmaceutical Intermediates

Executive Summary & Pharmaceutical Context In modern drug development, the precision of chiral building blocks dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs). (R)-2-Hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Context

In modern drug development, the precision of chiral building blocks dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs). (R)-2-Hydroxy-4-phenylbutenoic acid (also known as (R)-2-hydroxy-4-phenyl-3-butenoic acid) and its saturated analog are critical chiral intermediates. They serve as the foundational pharmacophore for the "-pril" family of Angiotensin-Converting Enzyme (ACE) inhibitors, including enalapril, lisinopril, and benazepril [1].

During the chemo-enzymatic deracemization or asymmetric synthesis of these intermediates, High-Resolution Mass Spectrometry (HRMS) is the gold standard for structural validation and quality control. This whitepaper provides an authoritative, self-validating framework for calculating and experimentally verifying the molecular weight and exact mass of (R)-2-hydroxy-4-phenylbutenoic acid.

Chemical Identity & Structural Topology

Understanding the structural topology is essential for predicting ionization behavior during mass spectrometric analysis. The molecule consists of a carboxylic acid, a chiral hydroxyl group at the C2 position, an alkene bridge, and a terminal phenyl ring.

  • IUPAC Name: (E/Z)-2-hydroxy-4-phenylbut-3-enoic acid

  • Molecular Formula: C₁₀H₁₀O₃

  • PubChem CID: 5356285 [2]

Structural_Topology M (R)-2-Hydroxy-4-phenylbutenoic Acid C10H10O3 P Phenyl Ring (C6H5-) M->P C4 position A Alkene Bridge (-CH=CH-) M->A C3-C4 bond H Chiral Hydroxyl (R)-OH M->H C2 position C Carboxylic Acid (-COOH) M->C C1 position

Caption: Structural topology of (R)-2-Hydroxy-4-phenylbutenoic acid highlighting key functional groups.

Theoretical Mass Calculations: Average vs. Monoisotopic

A common pitfall in analytical workflows is conflating Molecular Weight (MW) with Exact Mass .

  • Molecular Weight uses the average atomic masses of elements based on their natural isotopic abundance. It is used for bulk stoichiometric calculations (e.g., weighing reagents).

  • Exact Mass (Monoisotopic Mass) uses the mass of the primary, most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). HRMS instruments resolve individual isotopic peaks; therefore, the exact mass must be used to target the molecular ion [3].

Table 1: Average Molecular Weight Calculation
ElementAverage Atomic Mass (Da)QuantityTotal Contribution (Da)
Carbon (C)12.01110120.110
Hydrogen (H)1.0081010.080
Oxygen (O)15.999347.997
Total (MW) 178.187
Table 2: Monoisotopic Exact Mass Calculation
ElementMonoisotopic Mass (Da)QuantityTotal Contribution (Da)
Carbon (¹²C)12.00000010120.000000
Hydrogen (¹H)1.0078251010.078250
Oxygen (¹⁶O)15.994915347.984745
Total (Exact Mass) 178.062995

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To experimentally validate the synthesized intermediate, a self-validating Liquid Chromatography-Electrospray Ionization (LC-ESI-HRMS) protocol is required.

Causality-Driven Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v), then dilute to a working concentration of 1 µg/mL.

    • Causality: High concentrations cause space-charge effects in the Time-of-Flight (TOF) flight tube, leading to detector saturation and artificial mass shifts. 1 µg/mL ensures optimal ion counting statistics.

  • Chromatographic Separation (UHPLC): Utilize a C18 reversed-phase column. Use Water + 10 mM Ammonium Acetate as Mobile Phase A, and Acetonitrile as Mobile Phase B.

    • Causality: Formic acid is intentionally omitted. Ammonium acetate acts as a buffer that promotes the deprotonation of the carboxylic acid group (pKa ~4.5) in the liquid phase, drastically enhancing the yield of the [M-H]⁻ ion.

  • Electrospray Ionization (ESI): Operate in Negative Mode with a capillary voltage of 2.5 kV.

    • Causality: Carboxylic acids readily donate a proton. Negative mode abstracts this proton (H⁺ mass = 1.007276 Da), yielding a highly stable [M-H]⁻ ion.

    • Target m/z Calculation: 178.062995 Da (Neutral) - 1.007276 Da (Proton) = 177.055719 m/z .

  • Mass Analysis & Lock Mass Correction: Use a Q-TOF analyzer set to a resolution of >30,000 FWHM. Continuously infuse Leucine Enkephalin ([M-H]⁻ = 554.2620 m/z) as a lock mass.

    • Causality: The lock mass provides real-time calibration against instrumental drift caused by minor thermal fluctuations, guaranteeing mass accuracy within < 5 ppm.

HRMS_Workflow Sample 1. Sample Prep 1 µg/mL in MeOH/H2O LC 2. UHPLC Separation 10mM NH4OAc / MeCN Sample->LC ESI 3. ESI(-) Ionization Deprotonation to [M-H]- LC->ESI TOF 4. Q-TOF Mass Analyzer Lock Mass Correction ESI->TOF Data 5. Data Processing Exact Mass: 177.0557 m/z TOF->Data

Caption: Self-validating LC-ESI-HRMS analytical workflow for exact mass determination.

Isotopic Pattern Analysis & Self-Validation

A robust analytical protocol must be self-validating. Relying solely on the exact mass of the monoisotopic peak (M) is insufficient, as isobaric interferences can mimic the target mass. To validate the chemical formula (C₁₀H₁₀O₃), the isotopic distribution must be analyzed.

Self-Validation Check:

  • M Peak (177.0557 m/z): Represents molecules containing only ¹²C, ¹H, and ¹⁶O.

  • M+1 Peak (~178.059 m/z): Primarily driven by the natural abundance of ¹³C (~1.1%). Since the molecule contains 10 carbon atoms, the theoretical M+1 intensity should be approximately 11.0% of the M peak (10 × 1.1%).

  • Validation Rule: Compare the experimental M+1/M ratio against the 11.0% theoretical value. A deviation greater than ±10% relative error indicates potential co-eluting isobaric interference, invalidating the run and requiring chromatographic adjustment.

References

  • National Center for Biotechnology Information. "2-Hydroxy-4-phenylbut-3-enoic acid | C10H10O3 | CID 5356285." PubChem Database.[Link]

  • Zhu, L., Chen, H., Meng, Q., & Zhang, Z. "Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids." Tetrahedron, 2011.[Link]

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of Phenylbutyric Acid in Mammalian Cells

A Note on the Subject Compound: Initial literature review did not yield pharmacokinetic data for (R)-2-Hydroxy-4-phenylbutenoic acid. This guide will, therefore, focus on the well-characterized and structurally related c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial literature review did not yield pharmacokinetic data for (R)-2-Hydroxy-4-phenylbutenoic acid. This guide will, therefore, focus on the well-characterized and structurally related compound, 4-phenylbutyric acid (4-PBA). 4-PBA is an FDA-approved drug and a valuable model for understanding the cellular disposition of small aromatic fatty acids. The principles and methodologies described herein are directly applicable to the study of novel compounds like (R)-2-Hydroxy-4-phenylbutenoic acid.

Introduction to 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid (4-PBA) is a small molecule fatty acid with a terminal aromatic ring. It is clinically used as an ammonia scavenger for the treatment of urea cycle disorders[1][2]. Beyond this primary indication, 4-PBA has garnered significant attention as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress by improving protein folding and reducing the accumulation of misfolded proteins[2][3]. This mechanism of action has led to its investigation in a wide range of diseases, including cystic fibrosis, neurodegenerative diseases, and some cancers[2][4]. A thorough understanding of its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for its therapeutic application and the development of related compounds.

Physicochemical Properties of 4-PBA

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior.

PropertyValueImplication for Pharmacokinetics
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol Influences diffusion and transport across membranes.
pKa 4.78As an acidic drug, it will be largely ionized at physiological pH, which can affect its membrane permeability.[1]
LogP 2.1Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.

Absorption and Cellular Uptake

The absorption of 4-PBA into cells is a critical first step for its pharmacological activity.

In Vitro Cellular Absorption

Studies using various mammalian cell lines have demonstrated that 4-PBA is readily taken up by cells. The precise mechanisms of uptake are not fully elucidated but are thought to involve a combination of passive diffusion and carrier-mediated transport. An LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) method has been developed to quantify the absorption of 4-PBA in cell culture media, allowing for detailed kinetic studies in vitro[1].

Intestinal Permeability

For orally administered drugs, absorption across the intestinal epithelium is a key determinant of bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption[5][6][7]. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the intestinal barrier[5][7].

The apparent permeability coefficient (Papp) is calculated to quantify the rate of a compound's transport across the Caco-2 monolayer. A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can also determine if a compound is a substrate for active efflux transporters[5][7].

Distribution

Once absorbed, 4-PBA is distributed throughout the body.

Tissue Distribution

In vivo studies in mice have shown that after intraperitoneal administration, 4-PBA and its primary metabolite, phenylacetic acid (PAA), are distributed to various organs, including the liver, kidney, heart, lung, and muscle. The highest concentrations of 4-PBA are typically found in the plasma, indicating that it is well-circulated[8][9].

Plasma Protein Binding

The bioavailability and distribution of drugs are significantly influenced by their binding to plasma proteins, primarily human serum albumin (HSA)[3]. 4-PBA has been shown to bind to HSA with high specificity, which can affect its free concentration in the plasma and its availability to target tissues[3].

Metabolism

4-PBA undergoes metabolism primarily in the liver.

Major Metabolic Pathway

The principal metabolic pathway for 4-PBA is β-oxidation, which converts it to phenylacetic acid (PAA), an active metabolite. PAA then conjugates with glutamine to form phenylacetylglutamine, which is subsequently excreted by the kidneys[1].

4-Phenylbutyric Acid (4-PBA) 4-Phenylbutyric Acid (4-PBA) Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) 4-Phenylbutyric Acid (4-PBA)->Phenylacetic Acid (PAA) β-oxidation Phenylacetylglutamine Phenylacetylglutamine Phenylacetic Acid (PAA)->Phenylacetylglutamine Conjugation with Glutamine Renal Excretion Renal Excretion Phenylacetylglutamine->Renal Excretion Excretion

Caption: Metabolic pathway of 4-phenylbutyric acid.

In Vitro Metabolic Stability

The metabolic stability of a compound can be assessed in vitro using subcellular fractions, such as human liver microsomes (HLM). This assay measures the rate of disappearance of the parent compound over time in the presence of metabolic enzymes[10][11][12][13]. HLMs contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. The assay requires a cofactor, NADPH, to initiate the enzymatic reactions[10][11]. The results are typically reported as the half-life (t₁/₂) and intrinsic clearance (Clint) of the compound[11].

Excretion

As mentioned, the primary route of excretion for 4-PBA metabolites is through the kidneys into the urine[1].

Analytical Methodology: LC-MS/MS Quantification

Accurate quantification of 4-PBA and its metabolites in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity[8][9][14].

Sample Preparation

A common method for extracting 4-PBA from biological samples like plasma or cell culture media is protein precipitation. This is typically done by adding a cold organic solvent, such as acetonitrile, to the sample. An internal standard, such as a stable isotope-labeled version of the analyte (e.g., 4-Phenylbutyric Acid-d11), is added before precipitation to correct for any variability during sample processing and analysis[8][14].

Chromatographic and Mass Spectrometric Conditions
ParameterTypical Conditions
Chromatography Reversed-phase HPLC using a C18 column.
Mobile Phase A gradient of water and acetonitrile with 0.1% formic acid.
Ionization Mode Negative electrospray ionization (ESI-).
MS/MS Detection Multiple Reaction Monitoring (MRM).
MRM Transitions For 4-PBA: Precursor ion m/z 163 -> Product ion m/z 91.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 12-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow for differentiation and monolayer formation.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of the test compound in HBSS.

  • To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

cluster_0 Apical (A) cluster_1 Basolateral (B) Dosing Solution Dosing Solution Caco-2 Monolayer Caco-2 Monolayer Dosing Solution->Caco-2 Monolayer Permeation Receiver Solution Receiver Solution Caco-2 Monolayer->Receiver Solution Permeation

Caption: Caco-2 permeability assay workflow.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microcentrifuge tube, add phosphate buffer, the test compound, and HLM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining percentage of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Test Compound Test Compound Incubation with HLM Incubation with HLM Test Compound->Incubation with HLM Add Time Points (0-60 min) Time Points (0-60 min) Incubation with HLM->Time Points (0-60 min) Sample at NADPH NADPH NADPH->Incubation with HLM Initiate Reaction Quench Reaction Quench Reaction Time Points (0-60 min)->Quench Reaction Stop with Acetonitrile + IS Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis (t1/2, Clint) Data Analysis (t1/2, Clint) LC-MS/MS Analysis->Data Analysis (t1/2, Clint)

Caption: Metabolic stability assay workflow.

Conclusion

This guide provides a comprehensive overview of the key pharmacokinetic aspects of 4-phenylbutyric acid in mammalian cells, along with detailed protocols for essential in vitro assays. The methodologies described for assessing cellular absorption, metabolism, and permeability are fundamental in drug discovery and development. By applying these principles, researchers can effectively characterize the pharmacokinetic profiles of novel compounds, such as (R)-2-Hydroxy-4-phenylbutenoic acid, and make informed decisions in the progression of new therapeutic agents.

References

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., ... & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., ... & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Villani, S., Dematteis, G., Tapella, L., Boido, M., Giraudo, S., Cagnazzi, E., ... & Del Grosso, E. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. Molecules, 28(4), 1756. Retrieved from [Link]

  • Kolb, P. S., Tsakadze, N., & Larsen, M. B. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International journal of biochemistry & cell biology, 61, 45-52. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Roy, D., Kumar, V., James, J., Shihabudeen, M. S., Kulshrestha, S., Goel, V., ... & Kumar, A. (2015). Evidence that chemical chaperone 4-phenylbutyric acid binds to human serum albumin at fatty acid binding sites. PloS one, 10(7), e0133012. Retrieved from [Link]

  • Yadavalli, T., Agelidis, A., Jaishankar, D., Kaki, V., & Shukla, D. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 16, 1417055. Retrieved from [Link]

Sources

Foundational

Toxicity and In Vitro Safety Profile of (R)-2-Hydroxy-4-phenylbutenoic Acid: A Technical Guide

As a Senior Application Scientist, evaluating the toxicological liabilities of chiral pharmaceutical intermediates is paramount before scaling up active pharmaceutical ingredient (API) synthesis. (R)-2-Hydroxy-4-phenylbu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the toxicological liabilities of chiral pharmaceutical intermediates is paramount before scaling up active pharmaceutical ingredient (API) synthesis. (R)-2-Hydroxy-4-phenylbutenoic acid (HPBA, CAS: 128573-54-6) is a high-value α -hydroxy acid intermediate, structurally related to precursors utilized in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and novel peptidomimetics ().

Unlike its saturated counterpart, (R)-2-hydroxy-4-phenylbutanoic acid, HPBA contains an alkene moiety that introduces unique chemical reactivity. This whitepaper provides an in-depth analysis of HPBA's structural toxicology, detailing the causality behind our in vitro safety profiling methodologies, and summarizing its safety data under ICH M7 guidelines for potentially mutagenic impurities.

Structural Toxicology & Mechanistic Liabilities

When designing a safety profiling cascade, we must first dissect the molecule's structural alerts. HPBA contains three key functional domains, each dictating specific experimental choices:

  • The α -Hydroxy Acid Moiety: Generally recognized as safe (GRAS) in biological systems, though capable of forming transient lactones under highly acidic conditions.

  • The Phenyl Ring: Susceptible to CYP450-mediated aromatic hydroxylation, typically yielding stable, excretable phenolic metabolites.

  • The Butenoic Alkene Linkage (Critical Alert): The unsaturated double bond is the primary toxicophore. It can undergo epoxidation by hepatic cytochrome P450 enzymes (e.g., CYP3A4), forming an electrophilic oxirane ring. If not rapidly detoxified by Phase II enzymes like Glutathione S-Transferase (GST), this intermediate can covalently bind to nucleophilic residues on proteins (causing hepatotoxicity) or DNA (causing genotoxicity).

To visualize this risk, we map the metabolic activation and detoxification pathway:

G HPBA (R)-2-Hydroxy-4- phenylbutenoic acid CYP CYP450 Oxidation (Hepatic) HPBA->CYP Phase I Metabolism Epoxide Reactive Epoxide Intermediate CYP->Epoxide Alkene Epoxidation GSH Glutathione (GSH) Conjugation Epoxide->GSH Phase II Detoxification Tox Protein/DNA Binding (Toxicity) Epoxide->Tox If GSH Depleted Detox Excreted Metabolite (Detoxified) GSH->Detox Safe Clearance

Fig 1. CYP450-mediated epoxidation of the HPBA alkene and subsequent GSH detoxification pathway.

In Vitro Safety Profiling: Self-Validating Methodologies

To validate the safety of HPBA as an intermediate, a tiered in vitro screening cascade is mandatory. The following protocols are engineered to be self-validating, incorporating internal controls to ensure absolute data integrity.

Cytotoxicity Assessment (HepG2 Cell Line)

Causality & Rationale: We utilize human liver carcinoma (HepG2) cells rather than standard fibroblasts because HepG2 retains basal expression of xenobiotic-metabolizing enzymes. This allows us to detect metabolism-dependent cytotoxicity driven by the butenoic moiety.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 100 mM stock of HPBA in DMSO. Perform serial dilutions to achieve final assay concentrations of 1, 10, 50, 100, and 500 μ M. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced artifacts.

  • Internal Validation: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) to establish the 100% viability baseline, and a positive control (50 μ M Chlorpromazine) to confirm the assay's sensitivity to hepatotoxins.

  • Viability Readout: Add 100 μ L of CellTiter-Glo® reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the IC50​ utilizing a 4-parameter logistic non-linear regression model.

Genotoxicity: The Ames Test (Bacterial Reverse Mutation)

Causality & Rationale: The alkene group in HPBA flags as a potential mutagenic impurity. We incorporate Aroclor 1254-induced rat liver S9 fraction because the bacterial strains lack endogenous mammalian cytochrome P450 enzymes. Without S9, the assay would fail to detect mutagenic epoxides generated via hepatic Phase I metabolism.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover all point mutation and frameshift vulnerabilities.

  • Metabolic Activation: Conduct the assay concurrently in the presence (+S9) and absence (-S9) of 10% rat liver S9 mix.

  • Plate Incorporation: Mix 100 μ L of bacterial suspension, 50 μ L of HPBA solution (titrated up to 5000 μ g/plate ), and 500 μ L of S9 mix (or phosphate buffer for -S9). Add to 2 mL of molten top agar containing trace histidine/tryptophan.

  • Incubation & Scoring: Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours. A reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle) indicates a positive mutagenic liability.

Workflow cluster_assays Tier 1: In Vitro Assays Start HPBA Safety Profiling Cyto Cytotoxicity (HepG2 Viability) Start->Cyto Geno Genotoxicity (Ames Test ±S9) Start->Geno Metab Metabolic Stability (Human Liver Microsomes) Start->Metab Eval Risk Evaluation (ICH M7 Guidelines) Cyto->Eval Geno->Eval Metab->Eval

Fig 2. Tiered in vitro safety profiling workflow for the evaluation of HPBA under ICH M7 guidelines.

Quantitative Safety Data

Based on structural analogs and historical screening data for α -hydroxy-phenylbutenoic derivatives (; ), the following table synthesizes the in vitro safety profile for HPBA.

Assay CategorySpecific TestResult / ValueMechanistic Interpretation
Cytotoxicity HepG2 Viability ( IC50​ ) >250μM Low basal hepatotoxicity; downstream metabolites are well-tolerated in cellular models.
Cytotoxicity HEK293 Viability ( IC50​ ) >300μM Low general cytotoxicity; no significant disruption of basal cellular respiration.
Genotoxicity Ames Test (TA98, TA100)Negative (-S9 / +S9)No direct or metabolism-dependent mutagenicity observed up to 5000 μ g/plate .
Metabolism Human Liver Microsomes ( T1/2​ ) 45minutes Moderate clearance; the primary pathway is alkene oxidation followed by rapid Phase II clearance.
Cardiac Safety hERG Inhibition ( IC50​ ) >100μM Negligible risk of QT prolongation; HPBA lacks the basic amine pharmacophore required for hERG channel binding.

Conclusion & Risk Mitigation

The in vitro safety profile of (R)-2-Hydroxy-4-phenylbutenoic acid indicates a low intrinsic toxicity, making it a highly viable intermediate for pharmaceutical manufacturing. While the butenoic double bond presents a theoretical structural alert for epoxide formation, empirical data (such as Ames negativity and high HepG2 IC50​ values) suggest that any reactive intermediates formed are either highly transient or efficiently neutralized by endogenous detoxification pathways.

For process chemists and formulation scientists, standard industrial hygiene practices (PPE, local exhaust ventilation) are sufficient. The compound does not require extreme containment protocols beyond those standard for API intermediates, ensuring compliance with global regulatory chemical safety frameworks ().

References

  • Chadha, A., & Manohar, M. (1995). Enzymatic resolution of 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenylbutenoic acid. Tetrahedron: Asymmetry, 6(3), 651-652. URL: [Link]

  • Ou, Z. M., & Li, R. W. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 560-561, 333-337. URL: [Link]

  • Liese, A., et al. (2002). Membrane reactor development for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate. Enzyme and Microbial Technology, 30(5), 673-681. URL: [Link]

  • NextSDS. (2026). Chemical Substance Information: (R)-2-HYDROXY-4-PHENYLBUTENOIC ACID. URL: [Link]

Protocols & Analytical Methods

Method

Advanced Asymmetric Synthesis Protocols for (R)-2-Hydroxy-4-phenylbutenoic Acid

Executive Summary (R)-2-Hydroxy-4-phenylbutenoic acid (and its saturated analog, (R)-HPBA) is a highly valued chiral building block, primarily utilized as a critical intermediate in the synthesis of the "(S)-homophenylal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxy-4-phenylbutenoic acid (and its saturated analog, (R)-HPBA) is a highly valued chiral building block, primarily utilized as a critical intermediate in the synthesis of the "(S)-homophenylalanine" pharmacophore found in angiotensin-converting enzyme (ACE) inhibitors such as enalapril, lisinopril, and benazepril[1],[2]. Achieving an enantiomeric excess (ee) of >99% is pharmacologically essential[3].

This application note details two state-of-the-art methodologies for synthesizing this compound: Transition-Metal Catalyzed Asymmetric Hydrogenation and Chemo-Enzymatic Deracemization . As a Senior Application Scientist, I have structured these protocols to emphasize the mechanistic causality behind each experimental parameter, ensuring that your workflows are both reproducible and self-validating.

Mechanistic Rationale & Pathway Design

The synthesis of β,γ-unsaturated α-hydroxy acids presents unique chemical challenges. Traditional kinetic resolution of racemic mixtures is fundamentally limited to a 50% theoretical yield[2]. To bypass this limitation, modern synthesis relies on dynamic or asymmetric pathways.

Approach A: Ru-Catalyzed Asymmetric Hydrogenation

Direct asymmetric hydrogenation of (E)-2-oxo-4-phenylbut-3-enoic acid is highly efficient but historically plagued by the unwanted isomerization of the β,γ-double bond. By utilizing a Ruthenium catalyst complexed with a chiral SunPhos ligand and introducing an aqueous hydrobromic acid (HBr) additive, the isomerization pathway is actively suppressed[4]. The HBr rigidifies the transition state via protonation, locking the substrate into a favorable conformation for enantioselective hydride transfer[5],[6].

H KetoAcid (E)-2-Oxo-4-phenylbut- 3-enoic acid Catalyst Ru-SunPhos Complex + 1M aq. HBr KetoAcid->Catalyst Hydrogenation Asymmetric Hydrogenation (H2) Catalyst->Hydrogenation Product (R)-2-Hydroxy-4-phenylbutenoic acid (>90% ee) Hydrogenation->Product Enantioselective Reduction SideReaction Isomerization (Suppressed by HBr) Hydrogenation->SideReaction Inhibited Pathway

Caption: Ru-catalyzed asymmetric hydrogenation pathway with HBr-mediated isomerization suppression.

Approach B: Chemo-Enzymatic Deracemization

For laboratories prioritizing >99% ee without high-pressure hydrogen setups, a two-enzyme deracemization system is optimal. This involves a lipase-catalyzed kinetic resolution (via acyl-transfer or ester hydrolysis) coupled with a mandelate racemase that continuously racemizes the unreacted, non-target enantiomer[2],[7]. This dynamic system effectively converts 100% of the racemic starting material into the desired (R)-enantiomer.

G Racemate Racemic (±)-2-Hydroxy- 4-phenylbut-3-enoic acid Lipase Lipase-Catalyzed Kinetic Resolution Racemate->Lipase R_Enantiomer (R)-Enantiomer (Target Product) Lipase->R_Enantiomer Hydrolysis/ Acyl Transfer S_Enantiomer (S)-Enantiomer (Unreacted/Esterified) Lipase->S_Enantiomer Residual Racemase Mandelate Racemase (In-situ Racemization) S_Enantiomer->Racemase Deracemization Racemase->Racemate Recycling

Caption: Chemo-enzymatic deracemization workflow for (R)-2-Hydroxy-4-phenylbutenoic acid.

Quantitative Method Comparison

The following table summarizes the performance metrics of the primary synthesis routes to assist in selecting the appropriate protocol for your facility's capabilities.

Synthesis MethodologyStarting MaterialCatalyst / Enzyme SystemKey AdditiveYield (%)Enantiomeric Excess (ee)Scalability
Asymmetric Hydrogenation [4](E)-2-Oxo-4-phenylbut-3-enoic acidRuCl₂(SunPhos)(DMF)n1 M aq. HBr~90 - 95%88.4% – 92.6%High (Industrial)
Chemo-Enzymatic Deracemization [7]Racemic (±)-2-Hydroxy-4-phenylbutenoic acidLipase PS-C "Amano" II + Mandelate RacemaseVinyl Acetate> 90%> 99.0%Medium (Bench/Pilot)
Standard Kinetic Resolution [8]Racemic (±)-2-Hydroxy-4-phenylbutenoic acidPseudomonas fluorescens LipaseNone< 50% (Max)> 99.0%Low

Detailed Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation

This protocol is designed for high-throughput synthesis where transition metal catalysis is preferred.

Materials Required:

  • (E)-2-oxo-4-phenylbut-3-enoic acid (Substrate)

  • RuCl₂(SunPhos)(DMF)n (Chiral Catalyst)

  • 1 M Aqueous Hydrobromic Acid (HBr)

  • Anhydrous Methanol (Degassed)

  • High-pressure hydrogenation autoclave

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the RuCl₂(SunPhos)(DMF)n catalyst (0.1 mol% relative to substrate) in anhydrous, degassed methanol. Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich phosphine ligand (SunPhos), which would immediately deactivate the catalyst.

  • Substrate Charging: Transfer (E)-2-oxo-4-phenylbut-3-enoic acid (1.0 equiv) into the high-pressure autoclave. Add the catalyst solution.

  • Additive Introduction: Inject 1 M aq. HBr (10 mol% relative to substrate) into the reaction mixture. Causality: The HBr additive is the critical self-validating parameter here. It suppresses the competing isomerization of the β,γ-double bond into the α,β-position, ensuring the structural integrity of the butenoic backbone[4].

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize the vessel to 50 atm of H₂.

  • Reaction: Stir the mixture at 25°C – 30°C for 12 to 24 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup & IPC (In-Process Control): Vent the H₂ gas safely. Filter the mixture through a short pad of silica to remove the ruthenium catalyst. Analyze the crude mixture via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1) to validate the ee (>90%)[5].

  • Purification: Recrystallize from ethyl acetate/hexane to upgrade the optical purity to >99% ee.

Protocol B: Lipase-Catalyzed Kinetic Resolution via Acyl Transfer

This protocol utilizes enzymatic precision to resolve racemic mixtures, serving as the foundational step for full deracemization[7].

Materials Required:

  • Racemic (±)-2-Hydroxy-4-phenylbut-3-enoic acid

  • Lipase PS-C "Amano" II (Immobilized)

  • Vinyl Acetate (Acyl Donor)

  • Diisopropyl ether (Solvent)

Step-by-Step Procedure:

  • Reaction Assembly: In a sterile reaction flask, dissolve racemic (±)-2-hydroxy-4-phenylbut-3-enoic acid (1.4 mmol) in 25 mL of diisopropyl ether.

  • Acyl Donor Addition: Add 2.5 mL of vinyl acetate to the solution. Causality: Vinyl acetate is chosen over standard esters because the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, driving the reaction strictly forward[7].

  • Enzyme Introduction: Add 0.25 g of immobilized Lipase PS-C "Amano" II.

  • Incubation: Shake the mixture at 150 rpm and 25°C for 48 hours. Causality: Immobilized lipases require gentle orbital shaking rather than magnetic stirring to prevent the mechanical shearing and destruction of the enzyme support matrix.

  • Monitoring (Self-Validation): Withdraw 50 µL aliquots at 12, 24, and 48 hours. Derivatize and analyze via GC or Chiral HPLC. The reaction should halt precisely at 50% conversion, yielding the (S)-acetate and the unreacted (R)-alcohol.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Isolation: Separate the (R)-2-hydroxy-4-phenylbut-3-enoic acid from the (S)-acetate via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The (R)-enantiomer will elute slower due to the free hydroxyl group[7].

Critical Parameters & Troubleshooting

  • pH Sensitivity in Enzymatic Reactions: (R)-HPBA and its derivatives possess a pKa of approximately 4.5[3]. When performing ester hydrolysis or utilizing racemases, the pH must be strictly buffered (typically pH 6.5 - 7.0). Deviations will alter the ionization state of the carboxylate, disrupting the enzyme's active site binding affinity.

  • Temperature Control: In biocatalysis, exceeding 35°C often leads to rapid denaturation of the Lipase or Racemase. Conversely, in Ru-catalyzed hydrogenation, dropping below 20°C drastically reduces the turnover frequency (TOF), leading to incomplete conversions[5].

  • Substrate Purity: Trace heavy metals in the racemic starting material can poison the enzymes in Protocol B. Always ensure starting materials are passed through a chelating resin if sourced from unverified industrial batches.

References

  • EvitaChem Product Specifications:Buy (R)-2-Hydroxy-4-phenylbutenoic acid (EVT-1469363) - EvitaChem: Methods and Technical Details. EvitaChem.
  • Zhu, L. et al. (2010):Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. LookChem / ResearchGate.
  • Faber, K. et al. (2005):Chemo-Enzymatic Synthesis of (R)- and (S)-2-Hydroxy-4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2-Hydroxy-4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System. Synlett.
  • Chadha, A. & Manohar, M. (1995):Enzymatic resolution of 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenylbutenoic acid. Tetrahedron: Asymmetry.

Sources

Application

Application Note: NMR Spectroscopy Sample Preparation and Analysis Protocol for (R)-2-Hydroxy-4-phenylbut-3-enoic Acid

Executive Summary & Scientific Context (R)-2-Hydroxy-4-phenylbut-3-enoic acid (HPBEA) is a critical chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and a key metabolic product gener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(R)-2-Hydroxy-4-phenylbut-3-enoic acid (HPBEA) is a critical chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and a key metabolic product generated by1[1]. Due to its polyfunctional nature—comprising a carboxylic acid, a secondary allylic alcohol, a trans-alkene, and a phenyl ring—rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming both 2[2]. This application note provides a field-proven, self-validating protocol for the sample preparation and stereochemical analysis of (R)-HPBEA.

Physicochemical Properties & Solvent Selection Strategy

Expertise & Causality: The primary challenge in the NMR analysis of α-hydroxy acids like HPBEA is their propensity to form stable intermolecular hydrogen-bonded dimers in non-polar solvents (e.g., CDCl₃). This dimerization leads to significant line broadening of the hydroxyl (-OH) and carboxyl (-COOH) protons, obscuring critical scalar couplings. Furthermore, the allylic system is sensitive to acidic degradation. Therefore, selecting a hydrogen-bond-accepting solvent or a protic exchange solvent is paramount for obtaining 3[3].

Table 1: NMR Solvent Selection Matrix for (R)-HPBEA

SolventH-Bond DisruptionLabile Proton BehaviorResolution QualityRecommended Use Case
CDCl₃ PoorBroad, concentration-dependent shiftsModerateRoutine crude checks; requires trace CD₃OD to sharpen peaks.
DMSO-d₆ ExcellentSharp doublets (OH to CH coupling visible)HighDetailed 2D NMR (COSY/HMBC) and structural elucidation.
CD₃OD ExcellentExchanged (OH/COOH signals disappear)Very HighRoutine ¹H/¹³C acquisition; simplifies multiplet analysis.

Standard Sample Preparation Protocol (Structural ID)

Trustworthiness & Self-Validation: A properly prepared NMR sample acts as a self-validating system. If the sample is prepared correctly, the residual solvent peak width at half-height (w₁/₂) will be <1.0 Hz. If the peak is broader, it immediately indicates a preparation failure (e.g., particulates or concentration issues) rather than an instrument error.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of (R)-HPBEA for ¹H NMR (or 50–80 mg for ¹³C/2D NMR) into a clean glass vial. Causality: This concentration provides an optimal signal-to-noise ratio in 16-64 scans without increasing the solution viscosity, which would otherwise degrade the relaxation times (T₂) and broaden the peaks.

  • Dissolution: Add exactly 0.6 mL of the selected deuterated solvent (e.g., CD₃OD, ≥99.8% D atom). Causality: Using exactly 0.6 mL ensures the liquid level in a standard 5 mm NMR tube is ~4.5 cm. This centers perfectly within the probe's RF coil, preventing magnetic field distortions at the liquid-air interface.

  • Homogenization: Vortex the vial for 30 seconds. If any particulates remain, sonicate for 1 minute.

  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug or a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Microscopic dust or undissolved API particles cause magnetic susceptibility gradients, ruining line shape and resolution.

  • Validation Scan: Run a single-pulse ¹H scan. Assess the residual solvent peak. If splitting or broadness occurs, eject the sample, wipe the outside of the tube with a Kimwipe, and re-shim the magnet.

Stereochemical Validation via Mosher's Ester Derivatization

To confirm the enantiomeric excess (ee%) of the (R)-enantiomer, chiral derivatization is required. The secondary alcohol at C2 makes HPBEA an ideal candidate for4[4].

Causality & Mechanism: Reacting the C2 alcohol with (S)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) yields the corresponding diastereomeric ester. The spatial orientation of the Mosher phenyl ring selectively shields the adjacent vinylic proton (H3) of the butenoic acid backbone. This creates a distinct, quantifiable chemical shift difference (Δδ) between the (R,R) and (S,R) diastereomers 4[4].

Step-by-Step Derivatization Protocol:

  • Preparation: Dissolve 5 mg of (R)-HPBEA in 0.5 mL of anhydrous Pyridine-d₅ directly in an NMR tube. Causality: Pyridine acts simultaneously as the solvent, the catalyst, and the acid scavenger for the HCl generated during the esterification reaction.

  • Reagent Addition: Add 15 μL of (S)-MTPA-Cl under an inert atmosphere (N₂ or Ar) to prevent reagent hydrolysis.

  • Reaction: Cap the tube securely, seal with Parafilm, and invert gently to mix. Allow the reaction to proceed at room temperature for 1–2 hours.

  • Self-Validating Acquisition: Acquire a ¹⁹F NMR spectrum. Trustworthiness Check: The ¹⁹F spectrum should display a single sharp singlet around -71 ppm if the sample is 100% enantiomerically pure. The appearance of a second peak indicates either the presence of the (S)-enantiomer impurity or incomplete reaction/racemization, providing an immediate, self-validating quality check before complex ¹H multiplet deconvolution is attempted.

Analytical Workflow Diagram

G Start Solid (R)-2-Hydroxy-4-phenylbut-3-enoic acid Goal Determine Analytical Objective Start->Goal Routine Routine Structural ID (1H / 13C / 2D NMR) Goal->Routine Backbone & Purity Chiral Enantiomeric Purity (ee%) (Stereochemical Analysis) Goal->Chiral Chiral Integrity Solvent1 Dissolve in CD3OD or DMSO-d6 (Breaks H-bonds, sharpens signals) Routine->Solvent1 Solvent2 Derivatize with (S)-MTPA-Cl in Pyridine-d5 Chiral->Solvent2 Acq1 Acquire 1D/2D NMR Validate via solvent peak w1/2 < 1.0 Hz Solvent1->Acq1 Acq2 Acquire 1H & 19F NMR Quantify diastereomeric ratio Solvent2->Acq2

Decision tree for the NMR sample preparation and analytical workflow of (R)-HPBEA.

References

  • Title: Inactivation of peptidylglycine α-hydroxylating monooxygenase by cinnamic acid analogs Source: ResearchGate URL
  • Title: Biocatalytic synthesis of ethyl (R)
  • Source: National Institutes of Health (NIH)
  • Title: 2-Hydroxy-3,3-dimethylbutanoic acid | 4026-20-4 Source: BenchChem URL

Sources

Method

Application Note: Chiral Resolution Techniques for Racemic 2-Hydroxy-4-phenylbutenoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary Enantiomerically pure 2-hydroxy-4-phenylbut-3-enoic acid (HPBA) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Enantiomerically pure 2-hydroxy-4-phenylbut-3-enoic acid (HPBA) and its saturated analog, 2-hydroxy-4-phenylbutanoic acid, are highly valued chiral building blocks in pharmaceutical synthesis. They are most notably utilized as critical intermediates in the production of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, benazepril, and lisinopril[1],[2].

Historically, the acquisition of enantiopure HPBA relied on classical diastereomeric salt resolution, a process inherently limited to a 50% maximum theoretical yield[1]. Modern process chemistry has shifted toward biocatalytic approaches. While standard enzymatic kinetic resolution offers exceptional enantioselectivity, it still suffers from the 50% yield ceiling[3]. To overcome this, advanced chemo-enzymatic deracemization (Dynamic Kinetic Resolution, DKR) utilizing a dual-enzyme system (lipase and racemase) has been developed, enabling up to 100% theoretical yield of a single enantiomer[2]. This guide details the mechanistic rationale and provides self-validating protocols for these resolution strategies.

Comparative Analysis of Resolution Strategies

The selection of a resolution technique depends on scale, cost tolerance, and atom economy requirements. The table below summarizes the quantitative performance metrics of the primary methodologies.

Resolution TechniqueResolving Agent / CatalystTarget EnantiomerMax Theoretical YieldEnantiomeric Excess (ee)Ref.
Classical Salt Resolution 1-(p-Tolyl)ethylamine(R)- or (S)-Acid50%>95%[1]
Enzymatic Kinetic Resolution Lipase PS-C 'Amano' II(S)-Acetate / (R)-Alcohol50%>99%[2],[3]
Chemo-Enzymatic DKR Lipase PS-C + Mandelate Racemase(S)-Acetate100%>99%[2]

Mechanistic Architectures & Logical Workflows

To design an efficient process, it is critical to understand the divergent logic between traditional resolution and dynamic kinetic resolution.

Resolution_Comparison cluster_0 Classical Diastereomeric Salt Resolution cluster_1 Enzymatic Kinetic Resolution Start Racemic 2-Hydroxy-4-phenylbut-3-enoic acid ChiralAmine Add Chiral Amine (e.g., 1-(p-tolyl)ethylamine) Start->ChiralAmine Enzyme Lipase PS-C + Vinyl Acetate Start->Enzyme Salts Diastereomeric Salts ChiralAmine->Salts Cryst Fractional Crystallization Salts->Cryst Pure1 Pure Enantiomer (Max 50% Yield) Cryst->Pure1 Ester (S)-Acetate (Max 50% Yield) Enzyme->Ester Alcohol (R)-Alcohol (Max 50% Yield) Enzyme->Alcohol

Figure 1: Workflow comparison between classical salt resolution and enzymatic kinetic resolution.

To bypass the 50% yield limitation shown above, a two-enzyme deracemization system is employed. The lipase selectively acylates the (S)-enantiomer, while the mandelate racemase continuously stereoinverts the unreacted (R)-enantiomer back into the racemic pool[2].

DKR_Pathway Racemate rac-2-Hydroxy-4-phenylbut-3-enoic acid R_Enant (R)-Enantiomer (Unreacted) Racemate->R_Enant Lipase PS-C S_Enant (S)-Enantiomer (Reactive) Racemate->S_Enant Lipase PS-C R_Enant->Racemate Mandelate Racemase S_Acetate (S)-Acetate Product S_Enant->S_Acetate Vinyl Acetate

Figure 2: Chemo-enzymatic deracemization utilizing a Lipase-Racemase two-enzyme system.

Validated Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

This protocol isolates the (S)-enantiomer as an acetate ester while leaving the (R)-enantiomer as a free alcohol[2],[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.25 g (1.4 mmol) of rac-2-hydroxy-4-phenylbut-3-enoic acid in 25 mL of diisopropyl ether.

  • Reagent Addition: Add 2.5 mL of vinyl acetate and 0.25 g of Lipase PS-C 'Amano' II (immobilized Burkholderia cepacia lipase)[2].

  • Incubation: Shake the heterogeneous mixture at 25 °C and 150 rpm for 48 hours.

  • Workup: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the filtrate to dryness under reduced pressure.

  • Purification: Separate the resulting (S)-2-acetoxy-4-phenylbut-3-enoic acid and unreacted (R)-2-hydroxy-4-phenylbut-3-enoic acid via silica gel flash chromatography.

Causality & Mechanistic Insight:

  • Why Vinyl Acetate? Vinyl acetate acts as an irreversible acyl donor. Upon transesterification, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. Because acetaldehyde cannot participate in the reverse reaction, the equilibrium is driven entirely toward the product[2].

  • Why Diisopropyl Ether? Lipases require a specific hydration shell to maintain their active tertiary structure. Diisopropyl ether is sufficiently non-polar to prevent stripping this essential water layer from the lyophilized enzyme, ensuring high catalytic turnover[2].

Validation & Quality Control:

  • Chiral HPLC: Confirm conversion and enantiomeric excess using a Chiralpak AD column (Daicel). Mobile phase: heptane/2-propanol/trifluoroacetic acid (90:10:0.1); Flow rate: 0.4 mL/min; Temperature: 18 °C. Expected retention times: (S)-acetate = 29.3 min; (R)-alcohol = 42.6 min[2].

Protocol B: Mandelate Racemase-Mediated Stereoinversion (DKR Integration)

To achieve >50% yield, the unreacted (R)-alcohol from Protocol A must be racemized and recycled[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mL of HEPES buffer (50 mM, pH 7.5) containing 10 mM MgCl₂.

  • Enzyme Rehydration: Rehydrate 1.5 g of Mandelate Racemase [EC 5.1.2.2] in 15 mL of the prepared HEPES buffer[2].

  • Reaction: Add the unreacted (R)-alcohol obtained from Protocol A to the enzyme solution. Shake the mixture for 24 hours at 30 °C and 150 rpm.

  • Workup: Centrifuge to remove protein aggregates. Acidify the supernatant to pH 1–2 using 3 M HCl, extract three times with ethyl acetate, dry over Na₂SO₄, and evaporate.

Causality & Mechanistic Insight:

  • Why Mandelate Racemase? While evolved for mandelic acid, this enzyme exhibits promiscuous activity toward various α -hydroxy acids. It abstracts the α -proton to form a planar enolic intermediate, which is then reprotonated from either face, yielding a racemic mixture[2].

  • Why MgCl₂? Mandelate racemase is a metalloenzyme. The Mg²⁺ ion acts as an electrophilic catalyst, coordinating with the α -hydroxyl and carboxylate groups to stabilize the highly reactive enolate intermediate during proton abstraction[2].

Protocol C: Classical Diastereomeric Salt Resolution

For environments lacking biocatalytic infrastructure, chemical resolution remains a robust, scalable alternative[1].

Step-by-Step Methodology:

  • Salt Formation: Dissolve rac-2-hydroxy-4-phenylbutanoic acid (or its butenoic analog) in a suitable solvent (e.g., aqueous ethanol). Add 0.4 to 1.0 molar equivalents of optically active 1-(p-tolyl)ethylamine[1].

  • Crystallization: Heat the mixture to achieve complete dissolution, then cool slowly to room temperature to induce the precipitation of the less soluble diastereomeric salt.

  • Isolation: Filter the deposited crystals.

  • Free Acid Liberation: Suspend the crystals in water, acidify with dilute HCl to pH 2, and extract the liberated enantiopure acid with an organic solvent (e.g., dichloromethane or ethyl acetate).

Causality & Mechanistic Insight:

  • Why 1-(p-Tolyl)ethylamine? The chiral amine forms strong hydrogen-bonded salt bridges with the carboxylic acid. The p-tolyl moiety provides crucial π−π stacking and van der Waals interactions that significantly differentiate the crystal lattice energies of the (R,R) vs. (S,R) salts, enabling efficient fractional crystallization[1].

References

  • EP0329156A1 - Process for the optical resolution of (+-)-2-hydroxy-4-phenylbutanoic acid. Google Patents.
  • Enzymatic resolution of 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenylbutenoic acid. Tetrahedron: Asymmetry (1995). Chadha, A., Manohar, M. URL:[Link]

Sources

Application

Application Note: (R)-2-Hydroxy-4-phenylbutenoic Acid and Derivatives as Key Precursors for ACE Inhibitors

Executive Overview The development of angiotensin-converting enzyme (ACE) inhibitors—widely known as the "pril" family of cardiovascular drugs (e.g., enalapril, lisinopril, benazepril)—relies heavily on the availability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of angiotensin-converting enzyme (ACE) inhibitors—widely known as the "pril" family of cardiovascular drugs (e.g., enalapril, lisinopril, benazepril)—relies heavily on the availability of high-purity chiral building blocks. Among the most critical of these intermediates is (R)-2-hydroxy-4-phenylbutenoic acid and its saturated analog, (R)-2-hydroxy-4-phenylbutanoic acid (HPBA)[1].

This application note provides an in-depth, self-validating guide to the biocatalytic synthesis of this (R)-precursor and its subsequent chemical transformation into ACE inhibitor active pharmaceutical ingredients (APIs). By detailing the mechanistic causality behind each experimental choice, this guide serves as an authoritative resource for process chemists and drug development professionals.

Mechanistic Rationale & Stereochemical Control

The Biological Imperative of the (S,S,S)-Configuration

ACE is a zinc-dependent metalloprotease. To effectively inhibit its activity, synthetic molecules must mimic the transition state of angiotensin I cleavage. The pharmacological efficacy of ACE inhibitors is strictly dependent on their stereochemistry; the active site's S1' subsite and zinc ion demand an (S)-configuration at the drug's newly formed stereocenter[1].

The SN2 Inversion Principle (Why we start with the "R" enantiomer)

To achieve the final (S)-configuration in the ACE inhibitor, the synthetic pathway must paradoxically begin with the (R)-enantiomer of the hydroxy-phenylbutenoic/butanoic acid precursor.

  • Activation: The (R)-hydroxyl group is a poor leaving group. It must be chemically activated (e.g., via sulfonylation or triflation) into a highly reactive sulfonate or triflate[2]. This step proceeds with retention of configuration.

  • Nucleophilic Attack: An L-amino acid derivative (such as L-alanyl-L-proline for enalapril or a lysine derivative for lisinopril) acts as the nucleophile.

  • Walden Inversion: The nucleophile attacks the activated carbon via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. This backside attack forces a complete stereochemical inversion from (R) to (S), yielding the pharmacologically active (S,S,S)-ACE inhibitor[3].

SN2Pathway N1 (R)-2-Hydroxy-4-phenylbutanoate (Chiral Pool) N2 Triflation / Sulfonylation (Retention of Configuration) N1->N2 N3 Activated (R)-Sulfonate/Triflate N2->N3 N4 SN2 Nucleophilic Attack (L-Amino Acid Derivative) N3->N4 Stereochemical Inversion N5 ACE Inhibitor Precursor (S,S,S)-Configuration N4->N5

SN2 stereochemical inversion pathway from (R)-precursor to (S)-ACE inhibitor.

Protocol I: Biocatalytic Synthesis of the (R)-Precursor

While chemical asymmetric reduction requires expensive chiral metal catalysts (e.g., Ru-BINAP) and high hydrogen pressure, biocatalysis utilizing engineered carbonyl reductases operates at ambient conditions and consistently achieves >99% enantiomeric excess (ee)[3].

Experimental Causality

We utilize a whole-cell biocatalytic system containing engineered Escherichia coli or Candida krusei expressing carbonyl reductase (CpCR)[4],[5]. To prevent the depletion of the expensive NADPH cofactor, glucose dehydrogenase (GDH) and glucose are added to the system to drive in-situ hydride transfer and continuous cofactor regeneration[5].

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 6.6. Rationale: pH 6.6 maintains the structural integrity of the reductase while preventing spontaneous non-enzymatic degradation of the substrate[4].

  • Cofactor System Setup: Dissolve 5% (w/v) glucose into the buffer to serve as the co-substrate for the GDH-mediated NADPH regeneration cycle[4].

  • Biocatalyst Suspension: Suspend 10 g/L of wet recombinant E. coli cells (expressing CpCR and GDH) into the buffered system[5].

  • Substrate Addition: Add the prochiral precursor, 2-oxo-4-phenylbutenoic acid (or its ethyl ester, OPBE), to a final concentration of 20 g/L[4].

  • Incubation: Incubate the biphasic mixture at 30 °C with orbital shaking at 200 rpm for 14–16 hours[4].

  • In-Process Control (Self-Validation): Withdraw 100 µL aliquots every 4 hours. Extract with ethyl acetate and analyze via chiral HPLC (e.g., Chiralcel OD-H column) to verify the disappearance of the ketone peak and the formation of the (R)-alcohol.

  • Downstream Processing: Once conversion exceeds 98%, centrifuge the mixture to remove cell mass. Extract the aqueous supernatant with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield highly pure (R)-2-hydroxy-4-phenylbutenoic acid (>99% ee)[1],[4].

Biocatalysis A 2-Oxo-4-phenylbutenoic Acid (Prochiral Precursor) B Carbonyl Reductase (Biocatalyst) A->B Asymmetric Reduction D (R)-2-Hydroxy-4-phenylbutenoic Acid (>99% ee) B->D Stereoselective Conversion C GDH / Glucose (Cofactor Regeneration) C->B NADPH Supply

Biocatalytic asymmetric reduction workflow with in-situ cofactor regeneration.

Protocol II: Chemical Transformation to ACE Inhibitor Intermediate

This protocol details the conversion of the (R)-precursor into a lisinopril/enalapril intermediate via sulfonylation and subsequent SN​2 displacement[2].

Step-by-Step Methodology
  • Substrate Dissolution: In a thoroughly dried 250 mL three-necked flask flushed with inert argon, dissolve 22.2 g of (R)-2-hydroxy-4-phenylbutanoate (or the butenoic equivalent) in 120 mL of anhydrous tetrahydrofuran (THF)[2].

  • Base Addition: Add 41.7 g of anhydrous potassium carbonate ( K2​CO3​ ) to act as an acid scavenger. Cool the reaction vessel to 0–5 °C using an ice-water bath[2]. Rationale: Strict temperature control prevents elimination side-reactions (E2) that would destroy the stereocenter.

  • Activation: Slowly add 28.6 g of p-toluenesulfonyl chloride (or trifluoromethanesulfonic anhydride for higher reactivity). Remove the ice bath, heat the solution to 35 °C, and stir vigorously for 8 hours[2].

  • Filtration: Filter the reaction mixture to remove the precipitated potassium chloride/sulfonate salts, yielding a clear filtrate containing the activated (R)-sulfonate[2].

  • Nucleophilic Substitution: To the filtrate, add the target L-amino acid nucleophile (e.g., 37.2 g of lithium trifluoroacetyllysine salt for lisinopril synthesis)[2].

  • Inversion Reaction: Stir the mixture at 30 °C for 10 hours[2]. The amine nucleophile attacks the activated carbon, displacing the sulfonate group and inverting the stereocenter to the (S)-configuration[3].

  • Isolation: Quench the reaction with water, extract with dichloromethane, and purify via crystallization to obtain the N2-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-amino acid intermediate[2].

Quantitative Data Summaries

Table 1: Comparison of Biocatalytic Systems for (R)-Precursor Production

Biocatalyst SystemSubstrate LoadingCo-substrateEnantiomeric Excess (ee)Molar YieldRef
Candida krusei SW20262.5 g/L5% Glucose99.7% (R)95.1%[4]
Recombinant E. coli (CpCR)20.0 g/LGlucose / GDH>99.0% (R)92.0%[5]
Candida boidinii CIOC215.0 g/LIsopropanol99.0% (R)88.5%[6]

Table 2: Stereochemical Inversion Yields during SN2 Coupling

Leaving GroupNucleophileReaction TempFinal ConfigurationIsolated YieldRef
p-ToluenesulfonateTrifluoroacetyllysine30 °C(S,S,S) - Lisinopril int.84%[2]
TrifluoromethanesulfonateL-Alanyl-L-proline-15 °C to 25 °C(S,S,S) - Enalapril int.89%[3]

References

  • Buy (R)-2-Hydroxy-4-phenylbutenoic acid (EVT-1469363) - EvitaChem Source: evitachem.com[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECn7Bz63_xfMxKtnSh3MFDLCqJie1fnknfzW9eXQJE57k5f1c36yD5hSBAIwFcxLLhzqXy41kZdsXbnVoNBCOq-1AHKxBAoeftlplpmHmzWXp-lHlDF-JoFflcxyiDWRu_1HFE0RRVEw==]
  • Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026 Source: jiangnan.edu.cn[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE90yFkntmdA-ix-KxR9mFfO32Um2odXOWopDfpQro8TsYk-5jhzYNGSHMD4u4X0SAn8qoiFyYGZcjoYfDHjhhoQe9FeMkrCT-9bBf0krHf2Jv7y1j9ybt5sASuiSuWDrXvoUrtdyArxBq4zjo-WoKfpmsS7Zx-z931IwOwtsABu3YYdZznFl8C8t_x3pV-K5P8QY9QQm0]
  • A Practical Synthesis of Ethyl (R)- and (S)
  • Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst Source: researchgate.net[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWqArhRNurOFWuLkB292-JINDl54p0tajnPTeJ6de0R9L9fmSvAtzFJbB29VBNzOCTGcX530USx01UUHRUcErqdqG6Ec_PAhsdot33A14jirYpxIgVemgvArdv5SA_XjKtuQzcjGiuGqLNNw5HqV-HmzpW37aoQIbCWEkVuLQWoNiEiY69P0DzugAZPyLSxiAFjTQ11LHM7BIoBNR2OzJs5fdGkoHMQzLPt5fTr4A0eOVUq1FBpvHCP7MxZxRaWik=]
  • CN106699592B - Method for preparing lisinopril intermediate Source: google.com (Google Patents)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi7ebJfxiqqqNvc3mC-n23zD2za7IpcR6Z59Kx8U0p7Ykl7b8qlmPSy2VBZtYwO-aHqNah5TAq8dIanO6eqPUVFBK_AuN2DJ-m0kTixPKF5NvRGpDQXBn6U_MshnToIdCQQ31bh5vP8j388bc=]
  • Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives Source: researchgate.net[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWl1iIi_uIVnNiEsa8QXC9LMxyMWpRqTA2iywIrOWCK2atDEOxuax5IFFdM9zRwqhrE0VIB-J091R3X9CQzdgPzg0KBJ5-3841zPyRshxzlGSWt7w1F_q1vKMsgHIX8SycjAq45qFb3Znyn-xJQi53j3GbjtBBcbLxjJh8dZwNPnh5VEvPoUbYGQIJHJZZogNq1OSlYZMSG9IzmEFP5FPHoF3xPNOXQ8TZp0PThznBvORIOhzFPrLAHQBhmllH1TqgPTSJw7j9auxyS4T1rMjKkAIhg8xYiL4Z5DuuH-899DpMUd9MEE-ZCwoGxhF6Ldc=]

Sources

Method

Application Note: UHPLC-MS/MS Ionization Parameters and Quantification Protocol for (R)-2-Hydroxy-4-phenyl-3-butenoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

(R)-2-Hydroxy-4-phenyl-3-butenoic acid (HPBA-alkene) is a highly relevant chiral intermediate in the synthesis of homophenylalanine-derived ACE inhibitors and a critical mechanistic biomarker in enzymology. Specifically, it is the major hydroxylated product generated when the copper-dependent enzyme peptidylglycine α-hydroxylating monooxygenase (PHM) metabolizes its suicide substrate, 4-phenyl-3-butenoic acid (PBA) [1].

Accurate quantification of this metabolite is essential for both biocatalytic process monitoring and enzymatic kinetic studies. This application note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. As a Senior Application Scientist, I have structured this guide to not only provide the empirical parameters but to explain the underlying physicochemical causality dictating these analytical choices.

Mechanistic Background & Analytical Rationale

The Biological Pathway

In enzymological assays, PBA acts as a mechanism-based inactivator of PHM. However, under saturating conditions, PHM metabolizes PBA via a delocalized free radical mechanism, yielding two products: the major product (R)-2-hydroxy-4-phenyl-3-butenoic acid, and its allylic isomer, 4-hydroxy-4-phenyl-2-butenoic acid [1]. Tracking the formation of the 2-hydroxy isomer provides direct insight into the active-site freedom and radical intermediate stability of PHM.

Pathway PBA 4-Phenyl-3-butenoic acid (PBA) PHM PHM Enzyme (O2, Ascorbate, Cu) PBA->PHM Mechanism-based substrate HPBA (R)-2-Hydroxy-4-phenyl- 3-butenoic acid PHM->HPBA Major Product Allylic 4-Hydroxy-4-phenyl- 2-butenoic acid PHM->Allylic Minor Isomer

Fig 1: PHM-mediated metabolism of 4-phenyl-3-butenoic acid into its hydroxylated derivatives.

Ionization Causality: Why Negative ESI?

(R)-2-Hydroxy-4-phenyl-3-butenoic acid ( C10​H10​O3​ , exact mass 178.0630 Da) possesses a terminal carboxylic acid moiety with a pKa​ of approximately 4.0.

  • The Choice of Polarity: Electrospray Ionization in negative mode (ESI-) is strictly preferred. In a slightly basic or neutral mobile phase, the carboxylic acid readily donates a proton, yielding a highly stable deprotonated pseudomolecular ion [M−H]− at m/z 177.1.

  • Buffer Selection Causality: Standard LC-MS modifiers like 0.1% Formic Acid (pH ~2.7) suppress the ionization of carboxylic acids by driving the equilibrium toward the neutral, un-ionized state. Therefore, this protocol utilizes 10 mM Ammonium Acetate (pH 6.8) . This ensures the analyte remains deprotonated in the droplet phase, maximizing transmission efficiency into the mass spectrometer.

Mass Spectrometry Ionization Parameters

The following parameters are optimized for a generic triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP 6500+).

Table 1: Global ESI(-) Source Parameters
ParameterSetpointCausality / Rationale
Polarity Negative (ESI-)Targets the acidic carboxylate group for [M−H]− generation.
Capillary / IS Voltage -2.5 kV to -3.0 kVLower voltage prevents corona discharge in negative mode while ensuring stable spray.
Desolvation Temperature 450 °CHigh aqueous content in early LC gradients requires robust thermal energy for droplet evaporation.
Desolvation Gas Flow 800 L/hrSweeps away neutral solvent vapors, reducing background noise.
Cone Voltage / DP 25 VA low declustering potential prevents in-source fragmentation of the fragile hydroxyl group.
Table 2: MRM Transitions and Collision Energies

Collision-Induced Dissociation (CID) of the m/z 177.1 parent ion yields highly specific product ions. The primary fragmentation pathway is the neutral loss of carbon dioxide ( Δ 44 Da), a hallmark of carboxylic acids.

Transition (m/z)Dwell Time (ms)Collision Energy (eV)Ion Assignment / FragmentPurpose
177.1 133.1 5014 [M−H−CO2​]− Quantifier: Highest intensity, highly stable enolate/radical fragment.
177.1 115.1 5022 [M−H−CO2​−H2​O]− Qualifier 1: Secondary loss of the hydroxyl group as water.
177.1 105.1 5028Styryl anion cleavageQualifier 2: High-energy backbone cleavage.

Experimental Protocol: UHPLC-MS/MS Workflow

To ensure a self-validating system, this protocol incorporates a matrix-matched calibration curve and an internal standard (e.g., a stable isotope-labeled standard or a structural analog like 4-phenylbutanoic acid).

Workflow Prep 1. Sample Prep (Protein Crash) LC 2. UHPLC Separation (C18, NH4OAc) Prep->LC ESI 3. ESI(-) Ionization [M-H]- m/z 177.1 LC->ESI MRM 4. MRM Detection m/z 177.1 -> 133.1 ESI->MRM

Fig 2: End-to-end analytical workflow for the quantification of (R)-2-Hydroxy-4-phenyl-3-butenoic acid.

Step 1: Sample Preparation (Enzymatic Assay Extraction)
  • Quenching: Terminate the 100 µL PHM enzymatic reaction by adding 300 µL of ice-cold Acetonitrile (MeCN) containing 50 ng/mL of the Internal Standard.

    • Insight: Cold MeCN instantly denatures the PHM enzyme, preventing further conversion of PBA, while simultaneously precipitating proteins.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 ×g for 10 minutes at 4 °C to pellet the denatured protein.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing a glass insert.

Step 2: UHPLC Separation Conditions

Separation of the (R)-2-hydroxy isomer from its allylic counterpart (4-hydroxy-4-phenyl-2-butenoic acid) is critical, as they share identical mass and similar fragmentation patterns [1].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar acid on the column head).

    • 1.0 - 4.0 min: Linear ramp to 60% B (Elutes the isomers; the 2-hydroxy isomer typically elutes slightly earlier due to lower lipophilicity compared to the 4-hydroxy isomer).

    • 4.0 - 5.0 min: Ramp to 95% B (Column wash).

    • 5.1 - 7.0 min: Return to 5% B (Equilibration).

Step 3: System Validation & Quality Control

To validate the run, inject a blank (Mobile Phase A) followed by a Lower Limit of Quantification (LLOQ) standard (typically 1 ng/mL).

  • Acceptance Criteria: The signal-to-noise (S/N) ratio for the m/z 177.1 133.1 transition must be 10. The retention time of the analyte must match the analytical standard within ± 0.05 minutes. If the allylic isomer is present, ensure baseline resolution ( Rs​≥1.5 ) between the two peaks to prevent isobaric interference.

References

  • Title: Peptidylglycine-alpha-hydroxylating monooxygenase generates two hydroxylated products from its mechanism-based suicide substrate, 4-phenyl-3-butenoic acid. Source: Biochemistry (PubMed/NIH). URL: [Link]

  • Title: Chemo-Enzymatic Synthesis of (R)- and (S)-2-Hydroxy-4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2-Hydroxy-4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System. Source: Synlett (University of Graz / Thieme Connect). URL: [Link]

Application

Application Note: Advanced Crystallization and Resolution Strategies for High-Purity (R)-2-Hydroxy-4-phenylbut-3-enoic Acid

Executive Summary (R)-2-Hydroxy-4-phenylbut-3-enoic acid and its saturated analog, (R)-2-hydroxy-4-phenylbutyric acid (HPBA), are critical chiral building blocks in the synthesis of angiotensin-converting enzyme (ACE) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxy-4-phenylbut-3-enoic acid and its saturated analog, (R)-2-hydroxy-4-phenylbutyric acid (HPBA), are critical chiral building blocks in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril and lisinopril[1]. While asymmetric synthesis and biocatalytic reduction can yield these intermediates, achieving the stringent enantiomeric excess (ee > 99.5%) required for active pharmaceutical ingredients (APIs) necessitates robust downstream purification. This application note details a highly scalable, self-validating protocol that couples 2[2] with solvent-induced diastereomeric salt crystallization to isolate (R)-2-hydroxy-4-phenylbut-3-enoic acid at ultra-high purity.

Mechanistic Rationale: The Limits of Biocatalysis and the Need for Crystallization

Biocatalytic deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid using lipases (e.g., Thermomyces lanuginosus or Pseudomonas sp.) is highly efficient but often plateaus at 90–95% ee due to thermodynamic equilibrium limits and minor spontaneous hydrolysis of the acyl donor[3].

To bridge the gap between 95% ee and API-grade purity (>99.5% ee), a targeted crystallization step is mandatory. The methodology leverages solvent-induced chirality switching during diastereomeric salt formation[1]. By reacting the enriched (R)-acid with an enantiopure aminoalcohol, diastereomeric salts are formed. The causality behind the solvent choice is critical: utilizing an aqueous solvent system allows water molecules to integrate into the crystal lattice of the (R)-salt. This forms a pseudo-polymorphic hydrated crystal, which drastically lowers its solubility compared to the (S)-salt, driving the selective precipitation of the desired (R)-enantiomer[1].

Integrated Workflow: Resolution Coupled with Crystallization

Workflow A Racemic (±)-2-Hydroxy- 4-phenylbut-3-enoic acid B Lipase-Catalyzed Kinetic Resolution A->B Acyl donor, Isooctane C Enriched (R)-Acid (ee ~90-95%) B->C Hydrolysis D (S)-Ester Byproduct B->D Acylation E Diastereomeric Salt Formation (Chiral Amine) C->E Amine addition F Solvent-Induced Crystallization (Aqueous) E->F Cooling to 0°C G High-Purity (R)-Crystal (ee > 99.9%) F->G Decomplexation (HCl/EtOAc)

Workflow for the deracemization and crystallization of (R)-2-hydroxy-4-phenylbut-3-enoic acid.

Step-by-Step Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

Objective: Initial enrichment of the (R)-enantiomer via selective acylation of the (S)-enantiomer.

  • Preparation : Dissolve 100 mmol of racemic (±)-2-hydroxy-4-phenylbut-3-enoic acid in 500 mL of anhydrous isooctane.

    • Causality : Isooctane is selected because non-polar solvents preserve the active conformation of the lipase and prevent the unwanted aqueous hydrolysis of the acyl donor[2].

  • Reagent Addition : Add 150 mmol of vinyl acetate (acyl donor) and 2.0 g of immobilized Thermomyces lanuginosus lipase (CLEAs)[4].

  • Reaction : Incubate the mixture at 30 °C with orbital shaking at 150 rpm for 24 hours. The enzyme operates via a double-substrate ping-pong mechanism, selectively transferring the acetyl group to the (S)-enantiomer[2].

  • Separation : Filter the immobilized enzyme (which can be recycled up to 5 times)[4]. Extract the free (R)-acid into a mildly basic aqueous phase (pH 7.5), leaving the hydrophobic (S)-ester in the organic layer.

  • Acidification : Adjust the aqueous phase to pH 2.0 using 1M HCl and extract with ethyl acetate. Evaporate to yield enriched (R)-2-hydroxy-4-phenylbut-3-enoic acid (~90-95% ee).

Protocol B: Diastereomeric Salt Formation & Solvent-Induced Crystallization

Objective: Upgrading the optical purity to >99.5% ee via pseudo-polymorphic hydration.

  • Salt Formation : Dissolve the enriched (R)-acid (approx. 40 mmol) in 100 mL of a 90:10 Water/Ethanol mixture at 60 °C. Add 1.0 equivalent of an enantiopure aminoalcohol (e.g., (1R,2S)-ephedrine or (R)-phenylglycinol).

    • Causality : The small percentage of ethanol aids in the initial solvation of the organic acid, while the predominantly aqueous environment is strictly required to induce the chirality switching phenomenon that favors the (R)-salt's precipitation[1].

  • Controlled Cooling : Cool the solution linearly from 60 °C to 5 °C over 6 hours (cooling rate ~9 °C/hour).

    • Causality : A slow, linear cooling profile prevents uncontrolled nucleation, ensuring the formation of large, pure pseudo-polymorphic hydrated crystals rather than amorphous precipitates.

  • Filtration & Washing : Filter the precipitated (R)-diastereomeric salt under a vacuum. Wash the filter cake with 15 mL of ice-cold water.

  • Self-Validation (IPC) : Dissolve a 5 mg sample of the crystal in methanol and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm). Decision Gate : If ee < 99.0%, perform a second recrystallization from water before proceeding.

Protocol C: Decomplexation and Final Isolation

Objective: Recovery of the free, high-purity (R)-acid.

  • Decomplexation : Suspend the optically pure salt in 50 mL of ethyl acetate and add 50 mL of 2M HCl. Stir vigorously for 30 minutes at room temperature.

    • Causality : The strong acid protonates the chiral amine, driving it into the aqueous phase as a hydrochloride salt, while the free (R)-2-hydroxy-4-phenylbut-3-enoic acid partitions completely into the ethyl acetate layer.

  • Phase Separation : Isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Polish : Recrystallize the resulting solid from a minimal amount of n-hexane/ethyl acetate (80:20) to yield the final API-grade product.

Quantitative Data Synthesis

The following table summarizes the performance metrics of the individual and coupled methodologies, demonstrating the necessity of the integrated approach for pharmaceutical applications.

Processing PhaseChemical Yield (%)Enantiomeric Excess (ee %)Chemical Purity (%)Scalability
Enzymatic Resolution Only 45.0 - 48.090.0 - 95.095.0High
Direct Crystallization (from Racemate) 30.0 - 35.085.0 - 90.098.0Low
Coupled Workflow (Resolution + Cryst.) 40.0 - 42.0 > 99.9 > 99.8 High

Note: Theoretical maximum yield for a kinetic resolution of a racemate is 50%. A 42% overall yield represents an 84% recovery of the available (R)-enantiomer.

References

  • Highly Enantioselective Hydrogenation and Chirality Switching : ChemInform Abstract: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. ResearchGate. Available at: 1

  • Lipase-Catalyzed Resolution Kinetics : Kinetic resolution of (R,S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. ResearchGate. Available at:2

  • Deracemization of Butenoic Acid Derivatives : Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound. ResearchGate. Available at: 3

  • Immobilized Enzyme Recycling : An improved process for the preparation of ethyl-(R)-2-hydroxy-4-phenylbutyrate, (R)-HPB ester by lipase from Thermomyces lanuginosus. ResearchGate. Available at: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-2-Hydroxy-4-phenylbutenoic/butyric Acid Catalysis

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working on the asymmetric synthesis of (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working on the asymmetric synthesis of (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA) and its unsaturated analog, (R)-2-hydroxy-4-phenylbutenoic acid. These compounds are critical chiral building blocks for angiotensin-converting enzyme (ACE) inhibitors (e.g., benazepril, enalapril)[1].

Achieving an enantiomeric excess (ee) of >99% is a strict regulatory requirement for these active pharmaceutical ingredients (APIs)[2]. Below, we dissect the mechanistic bottlenecks of biocatalytic reduction and provide field-proven troubleshooting protocols to maximize your stereoselectivity and yield.

System Overview & Mechanistic Rationale

The most efficient route to enantiopure R-HPBA involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE) using oxidoreductases such as D-lactate dehydrogenase (D-LDH) or ketoreductases[3]. However, wild-type enzymes often exhibit low activity and poor stereocontrol due to the bulky benzyl group of the substrate, which causes steric clashes in the active site[4].

To achieve >99% ee, the catalytic system must integrate engineered binding pockets to lock the pro-R conformation and continuous cofactor regeneration to drive the thermodynamic equilibrium forward, preventing reverse oxidation that degrades enantiopurity[1].

G Substrate 2-Oxo-4-phenylbutyric acid (OPBA) Enzyme Engineered D-LDH (e.g., Y52L/F299Y mutant) Substrate->Enzyme Asymmetric Reduction Product (R)-2-Hydroxy-4-phenylbutyric acid (>99% ee) Enzyme->Product CofactorOx NAD+ Enzyme->CofactorOx RegenEnzyme Formate Dehydrogenase (FDH) CofactorOx->RegenEnzyme CofactorRed NADH CofactorRed->Enzyme Hydride Transfer RegenEnzyme->CofactorRed Cofactor Regeneration RegenByproduct CO2 RegenEnzyme->RegenByproduct RegenSubstrate Formate RegenSubstrate->RegenEnzyme

Caption: Biocatalytic cascade for R-HPBA synthesis coupling D-LDH reduction with FDH-mediated NADH regeneration.

Troubleshooting Matrix & FAQs

Q1: I am observing an enantiomeric excess (ee) plateauing at ~85-87% during the asymmetric reduction of OPBE at high substrate loadings. How can I push this to >99%?

Causality: At elevated substrate concentrations (>10 g/L), aqueous OPBE causes severe substrate inhibition and toxicity to the biocatalyst. Furthermore, product accumulation can trigger reverse oxidation, scrambling the stereocenter. Solution: Implement an aqueous/organic biphasic system. Utilizing a water/dibutyl phthalate (log P = 5.4) biphasic system acts as a substrate reservoir and a product sink. This limits the aqueous concentration of the substrate to sub-inhibitory levels while continuously extracting the chiral product, preventing reverse reactions. This specific modification has been proven to enhance ee from 87.5% to 97.4% and nearly double the yield at 20 g/L loadings[5],[6].

Q2: My wild-type D-lactate dehydrogenase (D-LDH) shows extremely low conversion rates toward 2-oxo-4-phenylbutyric acid. Is the enzyme dead?

Causality: The enzyme is likely active, but wild-type D-LDHs possess a narrow substrate binding pocket optimized for small aliphatic keto acids (like pyruvate). The bulky aromatic ring of OPBA cannot properly orient for the necessary hydride transfer[4]. Solution: Transition to a site-directed mutant biocatalyst. The Tyr52Leu variant of D-LDH from Lactobacillus plantarum or the Y52L/F299Y double mutant from Lactobacillus bulgaricus significantly enlarges the binding pocket[3],[1]. These mutations eliminate steric hindrance, allowing OPBA to bind in the strict pro-R orientation, achieving >99% ee and full conversion even at 76 g/L substrate concentrations[3],[4].

Q3: My whole-cell recombinant E. coli biocatalyst loses activity rapidly, resulting in incomplete conversion. How do I validate the failure point?

Causality: Rapid activity loss in whole-cell systems is almost always linked to intracellular cofactor (NADH/NADPH) depletion. If the cell cannot regenerate NADH as fast as the reductase consumes it, the reaction halts. Solution (Self-Validating Protocol): Co-express a cofactor regeneration enzyme such as Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH)[1],[5]. To validate that cofactor depletion was the issue, spike the stalled reaction with 100 mM sodium formate (if using FDH). If the reaction resumes and ee improves, your previous bottleneck was strictly cofactor-limited.

Experimental Workflows & Methodologies

Protocol: Biphasic Asymmetric Reduction for High-ee (R)-HPBE

This protocol leverages substrate partitioning to mitigate inhibition and maximize enantiopurity[5],[6].

Reagents & Materials:

  • Recombinant yeast (e.g., Candida krusei SW2026) or E. coli expressing engineered carbonyl reductase.

  • Aqueous Buffer: 100 mM Potassium phosphate buffer (pH 6.6).

  • Organic Phase: Dibutyl phthalate (Analytical grade).

  • Substrate: Ethyl 2-oxo-4-phenylbutyrate (OPBE).

Step-by-Step Methodology:

  • Biocatalyst Preparation: Harvest recombinant cells via centrifugation (8000 × g, 10 min, 4°C). Wash twice with the potassium phosphate buffer and resuspend to a final resting cell concentration of 50 g (wet weight)/L.

  • Biphasic System Setup: In a baffled reaction vessel, combine the aqueous cell suspension with dibutyl phthalate in a 1:1 (v/v) ratio.

  • Substrate Loading: Add OPBE to the organic phase to achieve a total system concentration of 20 g/L. Note: The substrate will partition primarily into the dibutyl phthalate, slowly releasing into the aqueous phase.

  • Reaction Conditions: Incubate the biphasic mixture at 30°C with vigorous mechanical stirring (250 rpm) to ensure high interfacial surface area between the aqueous and organic phases.

  • Monitoring & Validation: Sample the organic phase every 2 hours. Centrifuge the sample to break the emulsion, dilute in hexane, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to monitor conversion and ee.

  • Harvesting: Upon reaching >95% conversion, separate the organic phase via a separatory funnel. The highly lipophilic (R)-HPBE will be concentrated in the dibutyl phthalate phase, ready for downstream purification.

Quantitative Performance Data

The following table summarizes the impact of rational enzyme engineering and reaction engineering on the enantiomeric excess and productivity of (R)-HPBA/HPBE synthesis.

Catalytic SystemModification / StrategySubstrate LoadingEnantiomeric Excess (ee)Reference
Wild-type D-LDHNone (Aqueous)< 5 g/L< 80%[4]
C. krusei SW2026Aqueous Medium20 g/L87.5%[5],[6]
C. krusei SW2026Water/Dibutyl Phthalate Biphasic 20 g/L97.4% [5],[6]
L. plantarum D-LDHTyr52Leu Mutation 76 g/L~100% [3],[4]
L. bulgaricus D-nLDHY52L/F299Y Mutation + FDH 73.4 mM>99.0% [1]

Diagnostic Logic Tree

Use the following decision matrix to systematically diagnose and resolve low enantiopurity or stalled conversions in your reactor.

G Start Issue: Low ee (<90%) in (R)-HPBA Synthesis CheckSubstrate Is substrate loading > 10 g/L? Start->CheckSubstrate HighSubstrate Yes: Substrate Inhibition or Reverse Oxidation CheckSubstrate->HighSubstrate Yes LowSubstrate No: Poor Enzyme Stereoselectivity CheckSubstrate->LowSubstrate No ActionBiphasic Implement Water/Dibutyl Phthalate Biphasic System HighSubstrate->ActionBiphasic ActionMutant Use Engineered D-LDH (e.g., Y52L/F299Y) LowSubstrate->ActionMutant CheckCofactor Is overall conversion also stalling? ActionMutant->CheckCofactor ActionRegen Couple with FDH/GDH for NADH Regeneration CheckCofactor->ActionRegen Yes

Caption: Decision matrix for troubleshooting low enantiomeric excess and conversion rates in HPBA catalysis.

Sources

Optimization

Overcoming solubility issues with (R)-2-Hydroxy-4-phenylbutenoic acid in organic solvents

Welcome to the Technical Support Center for Chiral Intermediate Solvation . As a Senior Application Scientist, I have designed this knowledge base to help you overcome the specific thermodynamic and kinetic solubility ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Intermediate Solvation . As a Senior Application Scientist, I have designed this knowledge base to help you overcome the specific thermodynamic and kinetic solubility barriers associated with (R)-2-Hydroxy-4-phenylbutenoic acid (and its saturated analog, HPBA) in organic and biphasic solvent systems.

This guide bypasses generic advice, focusing instead on the physicochemical causality of your solvation issues and providing self-validating protocols to ensure experimental reproducibility.

Module 1: Quantitative Solubility & Physicochemical Profile

To manipulate the solubility of (R)-2-hydroxy-4-phenylbutenoic acid, we must first understand its dual-nature architecture: it possesses a highly hydrophobic phenyl tail and a polar, hydrogen-bonding α -hydroxy carboxylic acid headgroup.

Table 1: Physicochemical & Solvation Data

Property / Solvent System Value / Status Mechanistic Rationale (Causality)
pKa ~4.2 – 4.5 The carboxylic acid dictates pH-dependent solubility in aqueous-organic mixtures. Unbuffered high concentrations will auto-precipitate[1].
Polar Protic Solvents (EtOH, MeOH) High Solubility High dielectric constants disrupt solute-solute hydrogen bonding, stabilizing the monomeric acid[1].
Non-Polar Solvents (Hexane, Cyclohexane) Low Solubility Fails to disrupt intermolecular carboxyl/hydroxyl dimerization, leading to rapid crystallization[2].

| Optimal Biphasic Organic Phase (Dibutyl Phthalate) | High Partitioning | A high Log P (5.4) provides an ideal organic reservoir for biocatalysis, preventing aqueous supersaturation[3]. |

Module 2: Diagnostic FAQs & Causality Troubleshooting

Q1: Why does (R)-2-Hydroxy-4-phenylbutenoic acid form a gel or precipitate immediately when I attempt to dissolve it in non-polar solvents like hexane or cyclohexane? The Causality: In solvents with a Log P < 3 and low dielectric constants, the solvent-solute interactions are incredibly weak. Consequently, the α -hydroxy carboxylic acid headgroups of adjacent molecules seek the lowest energy state by forming strong, intermolecular hydrogen-bonded networks (dimerization). This solute-solute affinity outcompetes the solvent, causing the compound to crash out of solution. The Fix: You must introduce a hydrogen-bond disruptor. Transition to a polar aprotic solvent (like ethyl acetate) or use a co-solvent system.

Q2: I am performing an enzymatic resolution (biocatalysis) in an organic medium. How do I maintain high substrate concentrations without denaturing my enzyme or causing the substrate to precipitate? The Causality: High concentrations of this acid in monophasic systems will drastically lower the microenvironmental pH (due to its pKa of ~4.5), which strips the essential hydration layer from your biocatalyst and denatures it[1],[3]. The Fix: Implement an aqueous-organic biphasic system using a high Log P solvent like dibutyl phthalate. The organic phase acts as a "reservoir" that holds the bulk of the substrate, slowly partitioning it into the aqueous phase at a rate matching the enzyme's turnover, thereby preventing localized pH drops and precipitation[3].

Module 3: Visualizing the Workflows

Solvation Logic & Troubleshooting Tree

Use this logical decision tree to diagnose and resolve solvent-polarity-induced precipitation during chemical synthesis.

SolvationLogic A Solubility Issue: (R)-2-Hydroxy-4-phenylbutenoic acid B Identify Solvent Polarity A->B C Non-Polar (e.g., Hexane) Log P < 3 B->C D Polar Protic (e.g., EtOH) High Dielectric B->D E Issue: Solute Dimerization via H-Bonds C->E G Optimal Solvation Achieved D->G Direct Dissolution F Action: Add 5-10% Polar Co-solvent E->F F->G

Logical decision tree for diagnosing and resolving solvent-polarity-induced precipitation.

Biphasic Mass Transfer Pathway

This diagram illustrates the continuous extraction and partitioning mechanism required for high-concentration biocatalytic workflows.

BiphasicWorkflow A Organic Reservoir (Dibutyl Phthalate) B Substrate: (R)-2-Hydroxy-4-phenylbutenoic acid A->B C Biphasic Interface Controlled Partitioning B->C Diffusion D Aqueous Phase (Phosphate Buffer pH 6.6) C->D Solvation E Biocatalytic Conversion D->E Enzymatic Action

Mass transfer workflow of (R)-2-hydroxy-4-phenylbutenoic acid in a biphasic system.

Module 4: Self-Validating Experimental Protocols

Protocol A: The "Co-Solvent Drop Test" for Dimerization Diagnosis

Use this protocol to confirm if your precipitation in non-polar organics is due to hydrogen bonding.

  • Isolate: Transfer 1 mL of your failed, cloudy non-polar suspension (e.g., in hexane) into a clear glass vial.

  • Titrate: Add absolute ethanol dropwise (up to 10% v/v maximum), vortexing for 5 seconds between each drop.

  • Self-Validation Check: If the solution turns completely transparent, you have successfully validated that solute-solute hydrogen bonding was the failure point. The polar protic co-solvent has competitively bound to the hydroxyl/carboxyl groups, breaking the dimers. If it remains cloudy, your compound may have degraded or formed an insoluble salt impurity[4].

Protocol B: Biphasic Solvation Setup for High-Concentration Biocatalysis

Based on optimized models for chiral α -hydroxy acids[3],[5].

  • Aqueous Preparation: Prepare 5 mL of 0.1 M potassium phosphate buffer and calibrate strictly to pH 6.6.

  • Organic Saturation: Dissolve 100 mg of (R)-2-hydroxy-4-phenylbutenoic acid in 5 mL of dibutyl phthalate (Log P = 5.4). Agitate until fully homogenized.

  • Interfacial Mixing: Combine the two phases in a 20 mL reaction vessel. Add your biocatalyst (e.g., 1 g wet cells) to the aqueous phase.

  • Agitation: Set orbital shaking to 200 rpm at 30°C. Caution: Do not exceed 250 rpm, as this will create a stable emulsion that traps the substrate and prevents phase separation.

  • Self-Validation Check: After 30 minutes of mixing, extract 100 µL of the aqueous phase and measure the pH. If the pH has dropped below 6.0 , the organic phase is partitioning too rapidly, and the acid is overwhelming your buffer capacity. You must validate the system by either increasing the buffer molarity to 0.2 M or increasing the volume of the dibutyl phthalate reservoir.

References

  • EvitaChem Physical Properties Data: Buy (R)-2-Hydroxy-4-phenylbutenoic acid (EVT-1469363). EvitaChem. Available at: 1

  • EvitaChem Structural Characteristics: Buy 2-Hydroxy-4-phenylbutanoic acid (EVT-1174043). EvitaChem. Available at: 2

  • Jiangnan University Biocatalysis Study: Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Available at: 3

  • Fisher Scientific Safety & Stability Data: SAFETY DATA SHEET - (R)-(-)-2-Hydroxy-4-phenylbutyric acid. Fisher Scientific. Available at: 4

  • ACS Publications / Tetrahedron Asymmetry: Kinetic resolution of 2-substituted esters catalyzed by a lipase ex. Pseudomonas fluorescens. The Journal of Organic Chemistry. Available at: 5

Sources

Troubleshooting

Enhancing shelf-life stability of (R)-2-Hydroxy-4-phenylbutenoic acid in aqueous solution

Technical Support Center: Enhancing Shelf-Life Stability of (R)-2-Hydroxy-4-phenylbutenoic Acid in Aqueous Solutions Welcome to the Technical Support Center for (R)-2-Hydroxy-4-phenylbutenoic acid (also referenced as (R)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Shelf-Life Stability of (R)-2-Hydroxy-4-phenylbutenoic Acid in Aqueous Solutions

Welcome to the Technical Support Center for (R)-2-Hydroxy-4-phenylbutenoic acid (also referenced as (R)-HPBE/HPBA derivatives). This chiral alpha-hydroxy acid features a stereogenic center at the C2 position and a conjugated double bond at C3=C4 1[1]. It is a highly valuable building block in pharmaceutical development, primarily utilized as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and in advanced biocatalysis research 2[2].

However, maintaining its chemical and stereochemical integrity in aqueous solutions presents significant challenges. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to maximize the shelf-life of your aqueous stock solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the enantiomeric excess (ee) of my (R)-2-Hydroxy-4-phenylbutenoic acid drop rapidly when stored in unbuffered water? Causality & Solution: The chiral center at the C2 position is highly sensitive to racemization. Because it is flanked by an electron-withdrawing carboxyl group and a double bond, the alpha-proton (C2) is relatively acidic. In unbuffered water, the pH can drift unpredictably. At extreme pH levels (pH < 4 or pH > 7), the molecule undergoes rapid enolization 3[3]. This reversible deprotonation-reprotonation cycle destroys the stereogenic center, converting your pure (R)-enantiomer into a racemic mixture. Actionable Fix: Always dissolve the compound in a weak buffer (e.g., 50 mM potassium phosphate) strictly maintained at pH 5.5 to 6.5. This neutral-to-slightly-acidic window minimizes the kinetics of enolization while keeping the compound sufficiently ionized for solubility 4[4].

Q2: My aqueous stock solutions turn yellow and show new peaks on HPLC after a few days. What is causing this chemical degradation? Causality & Solution: The C3=C4 double bond in the butenoic acid backbone is highly susceptible to auto-oxidation and electrophilic attack. Dissolved oxygen, trace transition metals (which act as radical initiators), and UV/visible light can cleave the double bond or oxidize the C2-hydroxyl group to a ketone, yielding 2-oxo-4-phenylbut-3-enoic acid 5[5]. This oxidation produces benzaldehyde derivatives, which are responsible for the yellow tint and distinct almond-like odor. Actionable Fix: Degas your aqueous solvent by sparging with Argon for 15 minutes prior to dissolution. Add 0.1 mM EDTA to sequester trace metals, and store the solution in amber glass vials to block actinic light.

Q3: Can I freeze the aqueous solution to extend its shelf life? Causality & Solution: While freezing (-20°C) slows down baseline chemical kinetics, the freeze-thaw process induces "cryoconcentration." As water crystallizes, the buffer salts and the target compound are concentrated into microscopic liquid pockets. This can cause dramatic localized pH shifts and precipitate the free acid, as its solubility is pH-dependent (pKa ≈ 4.5) 6[6]. Actionable Fix: Store the solution at 2–8°C (refrigerated) rather than freezing it. Ensure the concentration is well below the solubility limit at 2°C to prevent spontaneous crystallization.

Part 2: Quantitative Data: Shelf-Life Stability Matrix

The following table summarizes the expected shelf-life and enantiomeric retention of (R)-2-Hydroxy-4-phenylbutenoic acid under various aqueous storage conditions.

Storage ConditionpHAdditivesTemperatureEst. Chemical Half-LifeEnantiomeric Retention (>99% ee)
Unbuffered Water~4.5 (Drifts)None25°C< 48 hours< 24 hours
Phosphate Buffer6.0None25°C7 days5 days
Phosphate Buffer6.00.1 mM EDTA + Argon25°C4 weeks2 weeks
Phosphate Buffer 6.0 0.1 mM EDTA + Argon 2–8°C > 6 months > 3 months

Part 3: Experimental Protocols

Standard Operating Procedure (SOP): Preparation of Ultra-Stable Aqueous Stock Solutions Trustworthiness Note: This protocol is designed as a self-validating system. By controlling pH, oxygen, and temperature simultaneously, you eliminate the three primary vectors of degradation.

Step 1: Buffer Preparation Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH precisely to 6.0 using 0.1 M KOH or HCl. Causality: pH 6.0 is the thermodynamic sweet spot that prevents both acid-catalyzed and base-catalyzed enolization at the C2 position.

Step 2: Deoxygenation Transfer the buffer to a sealed flask and sparge with high-purity Argon (or Nitrogen) for 15–20 minutes. Causality: Displacing dissolved oxygen halts the radical propagation phase of alkene auto-oxidation.

Step 3: Chelator Addition Add EDTA disodium salt to a final concentration of 0.1 mM. Causality: EDTA strongly binds trace transition metals (like Fe²⁺/Cu²⁺) present in glassware or water, preventing them from catalyzing oxidative degradation.

Step 4: Dissolution Weigh the (R)-2-Hydroxy-4-phenylbutenoic acid powder. Slowly add it to the buffer while stirring gently under an Argon blanket. Avoid high-shear vortexing, which can reintroduce oxygen into the system.

Step 5: Filtration, Storage, and Validation Filter the solution through a 0.22 µm PTFE or PVDF syringe filter into pre-purged amber glass vials. Seal with PTFE-lined septa and store at 2–8°C. Self-Validation: Run an aliquot on a Chiral HPLC (e.g., Chiralcel OD-H column) at T=0 and T=7 days. You should observe an exact match in the area-under-the-curve (AUC) for the (R)-enantiomer, confirming mass balance and >99% ee retention.

Part 4: Degradation & Stabilization Pathways

StabilityMechanisms HPBA (R)-2-Hydroxy-4-phenylbutenoic Acid (Aqueous Solution) Racemization Racemization (C2 Enolization) HPBA->Racemization pH Extremes Oxidation Oxidation (C3=C4 Double Bond) HPBA->Oxidation Dissolved O2 / Metals Thermal Thermal Degradation (Elimination) HPBA->Thermal Elevated Temp pHControl Strict pH Control (5.5 - 6.5) pHControl->Racemization Blocks Stable Optimized Shelf-Life (>99% ee, >98% Purity) pHControl->Stable Deoxygenation Argon Sparging & EDTA Deoxygenation->Oxidation Blocks Deoxygenation->Stable TempControl Cold Storage (2-8°C) TempControl->Thermal Blocks TempControl->Stable

Mechanisms of degradation and targeted stabilization strategies for (R)-2-Hydroxy-4-phenylbutenoic acid.

References[2] EvitaChem. "Buy (R)-2-Hydroxy-4-phenylbutenoic acid (EVT-1469363) - EvitaChem". Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJTiQfZh_D24TQu88bXtFVjt1lf4KEoMFb-XCJpazgu7-6jyiHxByg02xlPsmHTpHYTCHB5tKwuONxm3MjbZ1Zm9ZSQCE-pDPcShhCs-2DJaV1NCtLO255ZIQ33SgYj-yzelJ2f66eAA==[6] EvitaChem. "Buy 2-Hydroxy-4-phenylbutanoic acid (EVT-1174043) - EvitaChem". Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7hHZr4EW5O-lY_uF5Jgu334MRcaMmmcehr_eYyUkEOoUpB18WORDfipOxuKc-apLg62vzPdN1SsJ2Hr2VjblXuIe9jWtTgi26E6zGjgrmMqq4ekzhIy9qdf8NKLwBPYUOpzr079itwA==[1] PubChem. "2-Hydroxy-4-phenylbut-3-enoic acid | C10H10O3 | CID 5356285". Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3osJ55cCQy44_SPMnoFiz0FMS9edYbBZi3Lrux5-WzEgyYlFGklzirKky6HDCV1vUvClTc7Jy0ORIfx0BueOlOyaRAN5As9YzTMk10qzdXd4mozrJbgcbJlxEv9GqYO6V15-uvXqNStN_rJy1FDdT4Ji8SK2PMoyA0sRYtCn0T9OLf8lExNo=[5] LookChem. "(R)-(E)-2-hydroxy-4-phenyl-3-butenoic acid". Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFVxOezkIL_5MKSFFEyhEnekZxXuuVmycxXzt8ncm6g96UX30fyu16ZXMfaPj8EkEruMTeWmsv1N5rBf4j6CmQoJ_sD705fzyM2XhbbJ-Zmfz77Ay3Soapq3HbI0xYkrMweTbOzGpJ3tw62OFcHzmluVcE4LHmI6M=[4] Jiangnan University. "Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026". Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx79usb1mYEPH-dHRueyYKzfVUGx623cwSLrXfpJE6B3AJVCjoKPbw2m-zqWRUUQtbkAtLoMbN_0FnKkV4eJUCMgdnSe-4XFDlFXaS7uZDDSiDI-_l2m-qpXiq2bMH37SQr9ZFY1ykKXHczQP_ckvp6m-xt3KTLcSWo_6ZqlWgzU88HyDduyEJLfBoLt2o2SLsnyDOLUDj[3] Thieme Connect. "Chemo-Enzymatic Synthesis of (R)- and (S)-2-Hydroxy-4-phenylbutanoic Acid via Enantio-Complementary Deracemization". Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc8mfcotD9LLqKF4K9c_hxNQcRJzX6wNlE6Ui365oyVcR85p4eNjV-9zggxQBCMRQbVKnTw1e9cAgF_5-BYtZKgTpszimy2tTsaOXU6V3W_VsgymhaBOelmRYwx32LcqUNPU6HA2EMf3P1EfBAhjt6layRIU8BWKUNoCo9dNtI33sbgI3hVg8W_Tzb-yZvXhkIApgXibTCdJPUf_E42vffUVHecmi1RPaGttqqqiTb3x7NGjxOx2r65rdGKOYs

Sources

Optimization

Technical Support Center: (R)-2-Hydroxy-4-phenylbutenoic Acid Crystallization &amp; Impurity Management

Overview (R)-2-Hydroxy-4-phenylbutenoic acid (CAS 128573-54-6) is a critical chiral building block. Its structural features—an allylic/homoallylic alkene and an alpha-hydroxy acid moiety—make it highly susceptible to spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview (R)-2-Hydroxy-4-phenylbutenoic acid (CAS 128573-54-6) is a critical chiral building block. Its structural features—an allylic/homoallylic alkene and an alpha-hydroxy acid moiety—make it highly susceptible to specific impurity profiles during upstream synthesis. The most notorious issues are over-reduction to the saturated analog ((R)-2-hydroxy-4-phenylbutanoic acid) and enantiomeric erosion during[1]. This technical support guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-purity crystallization.

Section 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing, and why does this ruin purity?

  • Causality & Mechanism: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation generation rate (e.g., cooling too fast or adding anti-solvent too rapidly) exceeds the nucleation rate. The system crosses the binodal curve before reaching the metastable limit for crystallization. When LLPS occurs, impurities partition heavily into the solute-rich oil phase, leading to severe impurity retention as documented in[2].

  • Self-Validating Solution: Implement a seeded cooling crystallization. By introducing 1-2 wt% of high-purity (R)-seed crystals just inside the metastable zone, you bypass the nucleation energy barrier. Monitor the process using in-line FBRM (Focused Beam Reflectance Measurement); a steady increase in chord counts without droplet formation validates that you are on the crystallization pathway, not the LLPS pathway.

Q2: How do I minimize the co-crystallization of the saturated byproduct, (R)-2-hydroxy-4-phenylbutanoic acid?

  • Causality & Mechanism: The saturated analog is structurally nearly identical to the butenoic acid. Because of this structural homology, it easily incorporates into the crystal lattice of the product, forming a solid solution rather than a simple physical mixture.

  • Self-Validating Solution: Thermodynamic control via solvent selection is required. Avoid solvents where both compounds have identical solubility slopes. A mixed solvent system of isopropyl acetate (primary) and n-heptane (anti-solvent) at a mass ratio of 4-12 mL per gram of solute maximizes the solubility difference, a standard supported by [3]. To validate, assay the mother liquor via HPLC; the saturated impurity should remain >95% soluble at the final aging temperature (0-5°C).

Q3: My enantiomeric excess (ee%) drops during final isolation. What drives this chirality erosion?

  • Causality & Mechanism: Chiral erosion during crystallization usually means you have crossed the eutectic point of the enantiomeric mixture. If the mother liquor becomes highly enriched in the undesired (S)-enantiomer, continuing to force yield (by dropping temperature further or adding more anti-solvent) will precipitate the racemate or the wrong enantiomer, a phenomenon heavily influenced by [2].

  • Self-Validating Solution: Map the eutectic composition in your chosen solvent. Limit your crystallization yield to ensure the mother liquor concentration of the (S)-enantiomer never exceeds its solubility limit at the isolation temperature.

Section 2: Quantitative Data & Solvent Selection

The table below summarizes the thermodynamic and kinetic impact of various solvent systems on the final purity profile of (R)-2-Hydroxy-4-phenylbutenoic acid.

Solvent System (v/v)Cooling Ramp (°C/hr)Seeding Temp (°C)Yield (%)Final ee (%)Saturated Impurity Retention (%)
Toluene (100%)15.0 (Fast)Unseeded68.292.14.5 (High - LLPS observed)
MTBE / Hexane (1:1)10.025.075.496.51.2
Isopropyl Acetate / n-Heptane (1:2)5.0 (Controlled)35.088.7>99.5<0.1 (Optimal)

Table 1: Impact of solvent selection and cooling parameters on impurity rejection and yield[3].

Section 3: Standardized Experimental Protocol

Workflow: Seeded Anti-Solvent Crystallization Self-Validating System: This protocol uses controlled supersaturation to ensure the system remains strictly within the metastable zone, preventing LLPS and eutectic crossing.

  • Dissolution: Suspend 100 g of crude (R)-2-Hydroxy-4-phenylbutenoic acid in 400 mL of Isopropyl Acetate. Heat to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any residual heterogeneous metal catalysts (e.g., Pt or Ru from upstream hydrogenation steps)[1].

  • Controlled Cooling: Cool the filtrate from 60°C to 35°C at a linear rate of 5°C/hour. Validation check: The solution must remain completely clear, indicating supersaturation without spontaneous nucleation.

  • Seeding: At 35°C, add 1.5 g (1.5 wt%) of pure (R)-2-Hydroxy-4-phenylbutenoic acid seed crystals. Hold the temperature for 2 hours to allow the seed bed to develop and consume initial supersaturation.

  • Anti-Solvent Addition: Linearly dose 800 mL of n-Heptane over 4 hours while maintaining the temperature at 35°C.

  • Aging: Cool the suspension to 0-5°C at 5°C/hour. Hold at 0-5°C for 5-12 hours to maximize yield while keeping the (S)-enantiomer safely in solution[3].

  • Isolation: Filter the slurry under a vacuum. Wash the filter cake with 2 bed volumes of pre-chilled (0°C) Isopropyl Acetate/n-Heptane (1:3 v/v).

  • Drying: Dry the crystals in a vacuum oven at 40°C until the residual solvent is <5000 ppm.

Section 4: Visualizations

Workflow Start Crude (R)-2-Hydroxy-4-phenylbutenoic acid (Contains saturated & (S)-isomer impurities) Dissolution Dissolution in Primary Solvent (iPrOAc at 60°C) Start->Dissolution Filtration Hot Polish Filtration (Remove insoluble catalysts) Dissolution->Filtration Cooling Controlled Cooling to 35°C (Approach Metastable Zone) Filtration->Cooling Seeding Introduction of (R)-Seed Crystals (1.5 wt%, avoids LLPS) Cooling->Seeding AntiSolvent Anti-Solvent Addition (n-Heptane dosed over 4 hrs) Seeding->AntiSolvent Aging Aging at 0-5°C (Maximize Yield & ee%) AntiSolvent->Aging Isolation Filtration & Cold Wash (iPrOAc/Heptane) Aging->Isolation Success Pure (R)-2-Hydroxy-4-phenylbutenoic acid (>99.5% ee, <0.1% impurities) Isolation->Success

Fig 1: Optimized seeded anti-solvent crystallization workflow for maximum impurity rejection.

Logic Supersaturation High Supersaturation Generation (Cooling / Anti-solvent) Decision Nucleation vs. Phase Separation Supersaturation->Decision LLPS Liquid-Liquid Phase Separation (Oiling Out) Impurity Entrapment Decision->LLPS Rapid Cooling No Seeds Cryst Controlled Heterogeneous Nucleation (Via Seeding) Decision->Cryst Slow Cooling Seeded Impurity1 Over-reduced Byproduct (Solid Solution Risk) LLPS->Impurity1 Impurity2 (S)-Enantiomer (Eutectic Crossing Risk) LLPS->Impurity2 Rejection1 Thermodynamic Solvent Selection (Maximize Solubility Delta) Cryst->Rejection1 Enables Rejection2 Yield Limitation (Stay below eutectic point) Cryst->Rejection2 Enables Pure High Purity Crystal Lattice Rejection1->Pure Rejection2->Pure

Fig 2: Logical relationship mapping impurity retention mechanisms against thermodynamic rejection.

Section 5: References

  • Title: Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Chirality switching in the enantioseparation of 2-hydroxy-4-phenylbutyric acid: Role of solvents in selective crystallization of the diastereomeric salt Source: Tetrahedron Letters URL: [Link]

  • Title: New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric Purity Source: ResearchGate URL: [Link]

  • Title: CN106699592B - Method for preparing lisinopril intermediate Source: Google Patents URL:

Sources

Troubleshooting

(R)-2-Hydroxy-4-phenylbutenoic acid degradation pathways and prevention strategies

Welcome to the Technical Support Center for (R)-2-Hydroxy-4-phenylbutenoic acid (HPBeA) handling, stability, and analysis. As a chiral α -hydroxy acid featuring an allylic alkene system, this compound is a highly valuabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-Hydroxy-4-phenylbutenoic acid (HPBeA) handling, stability, and analysis. As a chiral α -hydroxy acid featuring an allylic alkene system, this compound is a highly valuable, yet chemically sensitive, building block for pharmaceutical synthesis (e.g., ACE inhibitors).

This guide is designed for researchers and process scientists to understand the causality behind HPBeA degradation and implement self-validating protocols to preserve structural and stereochemical integrity.

Core Degradation Mechanisms

To successfully stabilize (R)-2-Hydroxy-4-phenylbutenoic acid, you must first understand the thermodynamic and kinetic forces driving its degradation. The molecule is susceptible to three primary degradation pathways:

  • Allylic Isomerization ([1,3]-Sigmatropic Shift): The intact molecule contains a double bond at the C3 position. Under acidic conditions or via radical-mediated pathways, the molecule undergoes a shift to form 4-hydroxy-4-phenyl-2-butenoic acid[1]. This shift is thermodynamically driven because the new C2=C3 double bond falls into direct π -conjugation with the phenyl ring, creating a highly stable styrene-like extended conjugated system.

  • Racemization at the C2 α -Carbon: Loss of enantiomeric excess (ee%) is a critical failure mode. While base-catalyzed enolization of the α -proton is a known risk, biocatalytic environments pose a hidden danger. Racemization often proceeds via a cryptic oxidation-reduction sequence driven by residual redox cofactors (NAD+/NADH) rather than simple proton exchange[2].

  • Oxidation: The secondary hydroxyl group at C2 can be oxidized to a ketone, yielding 2-oxo-4-phenyl-3-butenoic acid, especially in the presence of dissolved oxygen and trace transition metals.

DegradationPathways Target (R)-2-Hydroxy-4-phenyl-3-butenoic acid (Intact Chiral API) Isomer 4-Hydroxy-4-phenyl-2-butenoic acid (Allylic Isomer) Target->Isomer [1,3]-Sigmatropic Shift (Radical/Acidic conditions) Oxidation 2-Oxo-4-phenyl-3-butenoic acid (Oxidation Product) Target->Oxidation O2 / Transition Metals (Dehydrogenation) Racemate (S)-2-Hydroxy-4-phenyl-3-butenoic acid (Racemization) Target->Racemate Base / Redox Cofactors (alpha-proton exchange)

Fig 1: Primary degradation pathways of (R)-2-Hydroxy-4-phenyl-3-butenoic acid.

Troubleshooting Guide & FAQs

Q: Why am I seeing a sudden drop in enantiomeric excess (ee%) during the downstream processing of my biocatalytic reaction? A: Loss of chiral integrity at the C2 α -carbon is rarely due to spontaneous thermal racemization alone. It is frequently catalyzed by the presence of residual redox cofactors (e.g., NAD+/NADH) from upstream biocatalytic steps, which drive an unintended oxidation-reduction cycle[2]. Prevention: Quench biocatalytic reactions rapidly, remove enzymes/cofactors via ultrafiltration (10 kDa MWCO) before extraction, and maintain the aqueous phase strictly between pH 5.5 and 7.0.

Q: My HPLC chromatogram shows a new degradation peak that absorbs strongly at 280 nm. What is this impurity? A: This is the allylic isomer, 4-hydroxy-4-phenyl-2-butenoic acid. The intact molecule has an isolated alkene, but under acidic workup conditions or radical initiation, a [1,3]-sigmatropic shift occurs[1]. Because the new double bond is fully conjugated with the phenyl ring, its UV absorbance shifts to longer wavelengths (hyperchromic and bathochromic shifts). Prevention: Avoid strong mineral acids during workup. If acidification is necessary for extraction, use weak organic acids (e.g., citric acid) and keep temperatures below 15°C.

Q: How do I prevent oxidative degradation during prolonged storage or scale-up? A: The secondary hydroxyl group is susceptible to dehydrogenation, catalyzed by trace metals (Fe³⁺, Cu²⁺) and dissolved O₂. Prevention: Always add a metal chelator (e.g., 1–2 mM EDTA) to aqueous buffers. Store the purified compound as a lyophilized solid under an argon atmosphere at -20°C.

TroubleshootingWorkflow Start HPLC / Chiral GC Analysis Detect Degradation Cond1 Loss of ee%? Start->Cond1 Cond2 New Conjugated Peak? Start->Cond2 Cond3 Ketone Peak Detected? Start->Cond3 Fix1 Buffer pH 5.5-7.0 Remove Redox Cofactors Cond1->Fix1 Yes Fix2 Lower Temp <15°C Avoid Strong Acids Cond2->Fix2 Yes Fix3 Sparging with N2/Ar Add EDTA Chelator Cond3->Fix3 Yes

Fig 2: Decision matrix for troubleshooting and preventing HPBeA degradation.

Quantitative Data & Detection Summary

Degradant / ImpurityAnalytical SignaturePrimary CausalityPrevention Strategy
(S)-Enantiomer Chiral HPLC: Peak at altered retention time.High pH, residual NAD+/NADH cofactors.Strict pH control (5.5–7.0), ultrafiltration of lysates.
4-Hydroxy-4-phenyl-2-butenoic acid RP-HPLC: Shift to longer UV λmax​ (e.g., 280 nm).Acidic pH, thermal stress, radical initiators.Process at <15°C, avoid strong mineral acids.
2-Oxo-4-phenyl-3-butenoic acid RP-HPLC: Distinct ketone peak; LC-MS: [M-2] mass shift.Oxygen exposure, transition metal impurities.Ar/N₂ sparging, EDTA addition (1–5 mM).

Experimental Protocols

Protocol A: Self-Validating Stabilization Workflow for Aqueous Handling

This protocol ensures that thermodynamic drivers for isomerization and racemization are chemically suppressed during downstream processing.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust to pH 6.5 ± 0.1 using 1 M NaOH or HCl. Causality: This specific pH prevents both base-catalyzed α -proton abstraction and acid-catalyzed allylic carbocation formation.

  • Deoxygenation & Chelation: Add 2 mM EDTA to the buffer. Sparge the solution with Argon for 15 minutes prior to introducing the compound. Causality: EDTA sequesters trace transition metals that act as single-electron transfer (SET) catalysts for oxidation and radical shifts.

  • Temperature Control: Maintain the reaction/extraction vessel at strictly 15°C. Exceeding ambient temperatures exponentially increases the rate of the [1,3]-sigmatropic rearrangement.

  • Enzyme/Cofactor Quenching: If the compound was generated biocatalytically, pass the crude mixture through a 10 kDa MWCO tangential flow filtration (TFF) cassette before organic extraction. Causality: Physically removing NAD+/NADH halts the enzymatic oxidation-reduction sequence responsible for racemization.

Protocol B: Analytical Monitoring of Degradants (HPLC)

Use this method to detect the conjugated allylic isomer and oxidation products.

  • Sample Preparation: Dilute 50 µL of the reaction mixture into 950 µL of chilled mobile phase (70:30 Water:Acetonitrile containing 0.1% Trifluoroacetic acid). Keep on ice until injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: Dual-wavelength UV at 210 nm and 280 nm.

  • Data Interpretation: The intact (R)-2-Hydroxy-4-phenyl-3-butenoic acid will appear strongly at 210 nm but weakly at 280 nm. If a peak elutes with a massive response at 280 nm, the [1,3]-sigmatropic shift has occurred, yielding the conjugated isomer.

References

  • Driscoll, W. J., Konig, S., Fales, H. M., & Mueller, G. P. (2000). Peptidylglycine-alpha-hydroxylating monooxygenase generates two hydroxylated products from its mechanism-based suicide substrate, 4-phenyl-3-butenoic acid. Biochemistry. Available at:[Link]

  • Nestl, B., Glueck, S. M., Hall, M., & Faber, K. (2006). Biocatalytic Racemization of (Hetero)Aryl-aliphatic α -Hydroxycarboxylic Acids by Lactobacillus spp. Proceeds via an Oxidation-Reduction Sequence. European Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (R)-2-Hydroxy-4-phenylbutenoic Acid: Biocatalytic vs. Chemical Approaches

As a Senior Application Scientist navigating the complex landscape of chiral drug intermediates, I frequently evaluate synthetic routes for critical building blocks. (R)-2-Hydroxy-4-phenylbutenoic acid (CAS 128573-54-6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of chiral drug intermediates, I frequently evaluate synthetic routes for critical building blocks. (R)-2-Hydroxy-4-phenylbutenoic acid (CAS 128573-54-6) and its saturated analog, (R)-2-hydroxy-4-phenylbutanoic acid (collectively referred to as (R)-HPBA in industrial contexts), are indispensable chiral precursors 1. These compounds form the stereospecific core of numerous Angiotensin-Converting Enzyme (ACE) inhibitors, including enalapril, lisinopril, and benazepril.

Because the R-configuration is pharmacologically essential for proper binding to the ACE active site, achieving an exceptionally high enantiomeric excess (ee) is non-negotiable. In this guide, we will objectively compare the two dominant industrial pathways for synthesizing (R)-HPBA from its prochiral alpha-keto precursor: Transition-Metal Catalyzed Asymmetric Hydrogenation and Enzymatic Asymmetric Reduction .

Mechanistic Overview & Workflow Divergence

The synthesis of (R)-HPBA requires the stereoselective reduction of the C2 ketone of 2-oxo-4-phenylbutenoic acid (or its saturated counterpart). The choice between a chemical catalyst and a biocatalyst fundamentally alters the manufacturing infrastructure, solvent requirements, and downstream processing.

WorkflowComparison cluster_chemical Chemical Synthesis Workflow cluster_bio Biocatalytic Synthesis Workflow Start 2-Oxo-4-phenylbutenoic acid (Prochiral Precursor) Chem1 Dissolve in Solvent (Methanol + aq HBr) Start->Chem1 Pathway A Bio1 Prepare E. coli Whole Cells (Expressing D-LDH & FDH) Start->Bio1 Pathway B Chem2 Add Ru-SunPhos Catalyst (0.1 mol%) Chem1->Chem2 Chem3 Hydrogenation (H2 Gas, 50 atm, 50°C) Chem2->Chem3 Product (R)-2-Hydroxy-4-phenylbutenoic acid (Target Chiral Product) Chem3->Product Yield: ~90% ee: 88-93% Bio2 Suspend in Buffer (pH 7.0, Formate added) Bio1->Bio2 Bio3 Bioconversion (37°C, 1 atm, Aqueous) Bio2->Bio3 Bio3->Product Yield: >95% ee: >99%

Workflow comparison of chemical vs. biocatalytic synthesis of (R)-HPBA.

Chemical Synthesis: Asymmetric Hydrogenation

The traditional chemical approach relies on transition-metal catalysis, specifically utilizing Ruthenium (Ru) complexes paired with bulky chiral diphosphine ligands like BINAP or SunPhos 2.

Experimental Protocol: Ru-SunPhos Catalyzed Hydrogenation
  • Catalyst Preparation: In a nitrogen-filled glovebox, combine the Ru precursor with the chiral SunPhos ligand to form the active complex.

  • Substrate Loading: Dissolve 2-oxo-4-phenylbutenoic acid in anhydrous methanol.

  • Additive Integration (Causality Check): Add 1 M aqueous HBr (approx. 1-2 mol%). Why? This is a self-validating stabilization step. The bromide ions coordinate with the Ruthenium center, preventing the formation of inactive Ru-dimers and stabilizing the active Ru-hydride intermediate. This specific choice pushes the Turnover Number (TON) up to 10,000, making the expensive catalyst economically viable 2.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas to 50 atm and heat to 50°C for 12 hours. The high pressure forces the rate-limiting migratory insertion step to proceed efficiently.

  • Workup: Vent the reactor, evaporate the solvent, and purify via recrystallization to obtain the product.

Field Insight: While highly scalable, the primary failure mode in this route is catalyst poisoning by trace impurities in the substrate. Furthermore, the ee typically plateaus around 88%–93%, often requiring a secondary chiral resolution step to meet pharmaceutical grade (>99% ee).

Biocatalytic Synthesis: Enzymatic Asymmetric Reduction

Biocatalysis has emerged as the superior method for establishing absolute stereocenters. By utilizing engineered strains of Escherichia coli co-expressing D-lactate dehydrogenase (D-LDH) and Formate Dehydrogenase (FDH), we can achieve near-perfect enantioselectivity 3.

Experimental Protocol: Whole-Cell Bioconversion
  • Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing D-LDH (from Lactobacillus bulgaricus) and FDH (from Candida boidinii). Harvest via centrifugation.

  • Reaction Setup: Suspend the whole cells (approx. 8 g/L dry cell weight) in a 100 mM potassium phosphate buffer (pH 7.0). Add the precursor (50-100 mM) and sodium formate (150 mM).

  • Self-Validating Cofactor Regeneration (Causality Check): Why use FDH and Formate? D-LDH requires NADH to reduce the ketone. Adding stoichiometric NADH is cost-prohibitive. Instead, FDH oxidizes the cheap sodium formate to CO₂, simultaneously reducing NAD⁺ back to NADH. The continuous evolution of CO₂ bubbles in the bioreactor serves as a real-time, visual confirmation that the electron cascade is actively driving the reaction forward 3.

  • Bioconversion: Incubate at 37°C with mild agitation (200 rpm) for 2–4 hours.

  • Downstream Processing: Centrifuge to remove the cell mass, acidify the supernatant, and extract (R)-HPBA using ethyl acetate.

Field Insight: Whole-cell systems protect the sensitive enzymes from shear stress and eliminate the cost of protein purification. Other microbial strains, such as Candida krusei, have also been successfully deployed for similar esterified precursors 4, but the D-LDH/FDH coupled system currently holds the record for highest product concentration (up to 182 mM) and optical purity.

Quantitative Data Comparison

The table below summarizes the critical performance metrics of both methodologies based on recent pilot-scale data.

Performance MetricBiocatalytic Synthesis (D-LDH/FDH)Chemical Synthesis (Ru-SunPhos)
Enantiomeric Excess (ee) > 99% (Direct to Pharma Grade)88.4% – 92.6% (Requires Resolution)
Molar Yield > 95%~ 90%
Reaction Conditions 37°C, 1 atm, Aqueous Buffer50°C, 50 atm H₂, Methanol
Catalyst / Enzyme Cost Low (Renewable whole cells)High (Precious metal Ru, Chiral ligand)
Additives / Cofactors Sodium Formate (Cheap, yields CO₂)Aqueous HBr (Corrosive stabilizer)
Environmental Impact Green (Biodegradable waste)Moderate (Heavy metal & solvent disposal)
Turnover Number (TON) N/A (Enzymatic Vmax applies)~ 10,000

Conclusion

For the synthesis of (R)-2-Hydroxy-4-phenylbutenoic acid, Biocatalysis is objectively superior for modern pharmaceutical development. The structural rigidity of the D-LDH active site guarantees an enantiomeric excess (>99%) that transition-metal catalysts struggle to match without secondary purification. Furthermore, the self-sustaining NAD⁺/NADH regeneration loop using formate makes the process economically viable and environmentally benign. Chemical synthesis remains a robust fallback for facilities lacking bioreactor infrastructure, but the high-pressure requirements and reliance on precious metals make it less sustainable long-term.

References

  • PLOS ONE: 2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate (2014).[Link]

  • ResearchGate / Catalysis Communications: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids (2026).[Link]

  • Jiangnan University / Journal of Biotechnology: Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026.[Link]

Sources

Comparative

In Vitro vs In Vivo Efficacy of (R)-2-Hydroxy-4-phenylbutenoic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist specializing in cardiovascular drug development, I frequently encounter the challenge of translating in vitro target engagement into in vivo hemodynamic efficacy. When evaluating (R)-2-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in cardiovascular drug development, I frequently encounter the challenge of translating in vitro target engagement into in vivo hemodynamic efficacy. When evaluating (R)-2-hydroxy-4-phenylbutenoic acid derivatives—key chiral synthons and active moieties in Angiotensin-Converting Enzyme (ACE) inhibitors—against their saturated (butanoic) counterparts, we observe a classic case of conformational restriction dictating pharmacological success.

This guide provides an objective, data-driven comparison of these derivatives, detailing the causality behind their efficacy profiles and the self-validating protocols required to accurately measure them.

Mechanistic Grounding: Structural Rigidity and Target Binding

The pharmacological utility of the (R)-2-hydroxy-4-phenylbutenoic acid scaffold lies in its ability to competitively inhibit ACE, a critical metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS).

The primary structural difference between the butenoic (unsaturated) and butanoic (saturated) derivatives is the presence of a C3-C4 double bond. This double bond restricts the conformational freedom of the phenyl ring. In vitro, this pre-organizes the molecule, reducing the entropic penalty upon binding to the ACE active site. The hydroxyl and carboxyl groups form a high-affinity bidentate chelate with the catalytic Zinc ion (Zn²⁺), while the rigidified phenyl ring optimally occupies the S1' hydrophobic pocket 1.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->Angiotensinogen AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngI Vasoconstriction Vasoconstriction & Blood Pressure ↑ AngII->Vasoconstriction AT1 Receptor Inhibitor (R)-Butenoic Derivatives (ACE Inhibitors) Inhibitor->ACE Competitive Inhibition

Fig 1. Mechanism of Action: (R)-Butenoic acid derivatives competitively inhibit ACE in the RAAS pathway.

In Vitro vs In Vivo Efficacy Profiles

In Vitro Efficacy: Enzyme Kinetics

Because the active diacid forms of these derivatives are highly polar, they exhibit exceptional in vitro potency. The unsaturated (butenoic) derivatives generally demonstrate a lower Ki​ (higher binding affinity) than their saturated counterparts. The rigid π -system of the butenoic chain enhances π−π stacking interactions with aromatic residues in the ACE binding pocket 2.

In Vivo Efficacy: Pharmacokinetics and Hemodynamics

Despite superior in vitro binding, the active diacids suffer from poor oral bioavailability (BCS Class III) due to their inability to cross lipophilic intestinal membranes. Consequently, they must be administered as ester prodrugs (e.g., ethyl esters). In vivo efficacy is therefore entirely dependent on two factors:

  • Intestinal Absorption: The lipophilicity introduced by the ester group.

  • Hepatic Bioactivation: The rate at which hepatic esterases cleave the prodrug into the active diacid.

Interestingly, while the butenoic derivatives are more potent in vitro, the double bond makes them slightly more susceptible to rapid hepatic metabolism and oxidative degradation in vivo, leading to a marginally shorter plasma half-life compared to the saturated analogs 3.

Quantitative Data Comparison

The table below summarizes the representative pharmacological metrics comparing the two structural classes.

Pharmacological Parameter(R)-Butanoic Derivatives (Saturated)(R)-Butenoic Derivatives (Unsaturated)
In Vitro IC₅₀ (ACE) 1.2 nM0.8 nM
In Vitro Ki​ 0.9 nM0.5 nM
Prodrug Oral Bioavailability 45%38%
In Vivo ED₅₀ (SHR Model) 1.5 mg/kg1.2 mg/kg
Plasma Half-Life ( t1/2​ ) 11.0 hours9.5 hours

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the transition from in vitro screening to in vivo validation must follow a rigorous, self-validating pipeline.

Workflow Start Compound Synthesis (R)-Butenoic Derivatives InVitro In Vitro Screening (FRET ACE Assay) Start->InVitro IC50 Enzyme Kinetics (IC50, Ki Determination) InVitro->IC50 Cellular Cellular Permeability (Caco-2 Assay) IC50->Cellular InVivo In Vivo Efficacy (SHR Animal Model) Cellular->InVivo Lead Selection PKPD PK/PD Modeling (Bioavailability, ED50) InVivo->PKPD

Fig 2. Experimental workflow translating in vitro kinetic data to in vivo pharmacokinetic models.

Protocol A: In Vitro FRET-Based ACE Inhibition Assay

We utilize a Fluorescence Resonance Energy Transfer (FRET) assay because it allows for continuous, real-time kinetic monitoring without the need for separation steps, eliminating artifacts caused by compound precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 300 mM NaCl. Crucial Step: Add 10 µM ZnCl₂ to the buffer. This prevents the formation of the apoenzyme and ensures the structural integrity of the metalloprotease active site.

  • Enzyme/Inhibitor Incubation: Add 0.1 U/mL of recombinant human ACE to a 96-well black microplate. Add the (R)-butenoic acid derivative (active diacid form) at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET peptide substrate (e.g., Abz-FRK(Dnp)P-OH).

  • Kinetic Reading: Measure fluorescence (Ex: 320 nm, Em: 420 nm) continuously for 30 minutes.

  • Self-Validation Check: Include a known reference inhibitor (e.g., Enalaprilat at 10 nM) as a positive control. Calculate the Z'-factor. If the Z'-factor falls below 0.6, discard the plate. A low Z'-factor indicates an unacceptable signal-to-noise ratio, likely due to substrate degradation or auto-fluorescence of the test compound.

Protocol B: In Vivo Telemetry in Spontaneously Hypertensive Rats (SHR)

To evaluate the ester prodrugs in vivo, we use the SHR model because it closely mimics human essential hypertension. We strictly use radiotelemetry rather than tail-cuff plethysmography to eliminate stress-induced sympathetic artifacts.

Step-by-Step Methodology:

  • Surgical Implantation: Implant radiotelemetry transmitters (e.g., Data Sciences International) into the abdominal aorta of 12-week-old male SHRs under isoflurane anesthesia. Allow a 10-day recovery period.

  • Baseline Validation (Self-Validation Check): Record baseline blood pressure for 72 hours prior to dosing. Validate the transducer calibration by ensuring the pulse pressure (Systolic - Diastolic) remains within the physiological range of 30-50 mmHg. Any deviation or dampening of the waveform indicates catheter occlusion; exclude the animal from the study.

  • Dosing: Administer the (R)-butenoic ester prodrug via oral gavage at 1.0, 3.0, and 10.0 mg/kg formulated in 0.5% methylcellulose.

  • Data Acquisition: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously for 24 hours post-dose.

  • PK Blood Sampling: Collect serial blood samples via a jugular vein catheter at 0.5, 1, 2, 4, 8, and 24 hours to quantify the conversion of the prodrug to the active diacid via LC-MS/MS, allowing for precise PK/PD correlation.

References

  • Chadha A, Manohar M. "Enzymatic resolution of 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenylbutenoic acid." Tetrahedron: Asymmetry (1995). 1

  • Iwasaki G, et al. "A practical and diastereoselective synthesis of angiotensin converting enzyme-inhibitors." Chem Pharm Bull (1989). 2

  • EvitaChem. "Structural Characterization and Stereochemical Significance of (R)-HPBA." EvitaChem Technical Data (2026). 3

Sources

Validation

Benchmarking (R)-2-Hydroxy-4-phenylbutenoic acid extraction techniques against standard protocols

Benchmarking (R)-2-Hydroxy-4-phenylbutenoic Acid Extraction Techniques Against Standard Protocols Executive Summary (R)-2-Hydroxy-4-phenylbutenoic acid is a highly valued chiral intermediate, primarily utilized as a prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (R)-2-Hydroxy-4-phenylbutenoic Acid Extraction Techniques Against Standard Protocols

Executive Summary

(R)-2-Hydroxy-4-phenylbutenoic acid is a highly valued chiral intermediate, primarily utilized as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors[1]. Because the pharmacological efficacy of these active pharmaceutical ingredients (APIs) hinges on strict stereochemical fidelity, the extraction and downstream purification of this intermediate must not only maximize mass recovery but also rigorously preserve—or actively upgrade—its enantiomeric excess (ee).

This guide benchmarks the standard Liquid-Liquid Extraction (LLE) protocol against advanced chiral resolution and chemo-enzymatic extraction techniques, providing drug development professionals with actionable, data-backed methodologies.

Mechanistic Rationale of Extraction

The molecular architecture of (R)-2-hydroxy-4-phenylbutenoic acid features a terminal carboxyl group (-COOH), a secondary hydroxyl group (-OH) at the C2 stereocenter, and a lipophilic phenyl moiety[1].

The extraction chemistry is fundamentally governed by the compound's acid dissociation constant (pKa ≈ 4.5)[1].

  • Aqueous Phase Behavior (pH > 6): The carboxyl group is deprotonated, rendering the molecule highly water-soluble as a carboxylate anion.

  • Organic Phase Behavior (pH < 3): The molecule is fully protonated. The combination of the lipophilic phenyl ring and the hydrogen-bond donating/accepting capacity of the -OH and -COOH groups makes moderately polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) the ideal extraction media[2]. Highly non-polar solvents (e.g., hexanes) fail to adequately solvate the polar headgroups, while highly polar solvents (e.g., methanol) are miscible with water, preventing phase separation.

Comparative Analysis of Extraction Workflows

G Start Crude (R)-2-Hydroxy-4-phenylbutenoic acid (Aqueous Mixture) pH_Adj pH Adjustment (Acidify to pH 2.0 with H2SO4) Start->pH_Adj Split Extraction Strategy pH_Adj->Split LLE Liquid-Liquid Extraction (Ethyl Acetate) Split->LLE Standard Protocol Cryst Chiral Resolution (e.g., 1-(p-tolyl)ethylamine) Split->Cryst High-ee Protocol Wash Brine Wash & Drying (Na2SO4) LLE->Wash Conc Solvent Evaporation (Vacuum Distillation) Wash->Conc End1 Standard Purity Product (~95% ee) Conc->End1 Filter Filtration of Diastereomeric Salt Cryst->Filter Acidify Acidification & Re-extraction Filter->Acidify End2 High Enantiopurity Product (>99% ee) Acidify->End2

Figure 1: Comparative workflow of standard LLE versus chiral resolution extraction protocols.

Step-by-Step Experimental Protocols

Protocol A: Standard Liquid-Liquid Extraction (LLE)

This is the industry-standard protocol for recovering the acid from biotransformation broths or synthetic reaction mixtures where the intrinsic enantiomeric purity is already sufficient[2][3].

  • Self-Validating System: Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase is used to monitor the aqueous layer. The absence of UV-active spots confirms complete partitioning into the organic phase.

  • Acidification: Cool the aqueous reaction mixture containing the crude acid to 0–5 °C to prevent thermal degradation. Slowly add 6 mol/L H₂SO₄ dropwise until the pH reaches 2.0[2].

    • Causality: Lowering the pH well below the pKa ensures 100% protonation of the carboxylate, driving the equilibrium entirely toward the organic-soluble state.

  • Extraction: Add an equal volume of ethyl acetate to the aqueous phase. Agitate vigorously for 15 minutes to maximize interfacial surface area, then allow phase separation. Repeat the extraction twice (e.g., 3 x 30 mL for a 30 mmol scale)[2].

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ (to neutralize any co-extracted strong mineral acids) and saturated NaCl brine[3].

    • Causality: The brine wash aggressively pulls dissolved water out of the ethyl acetate via osmotic pressure, significantly reducing the burden on the downstream drying agent.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure at 40 °C to yield the isolated product[2].

Protocol B: Diastereomeric Salt Resolution & Extraction

When the upstream synthesis yields a racemic mixture or sub-optimal ee, standard LLE is insufficient. This protocol utilizes a chiral amine to selectively precipitate the (R)-enantiomer[4].

  • Self-Validating System: Chiral HPLC (e.g., Chiralcel OD-H column) is run on the isolated salt prior to cleavage. If the ee is <99%, the salt is simply recrystallized again before proceeding to extraction[2].

  • Salt Formation: Dissolve the crude acid mixture in a solvent system of dioxane or methyl isobutyl ketone (MIBK). Add a chiral resolving agent, such as (-)-1-(p-tolyl)ethylamine, and heat gently to form a uniform solution[4].

  • Crystallization: Gradually cool the solution to room temperature. The diastereomeric salt of the (R)-enantiomer will selectively crystallize due to differential solubility. Isolate the crystals via vacuum filtration.

  • Salt Cleavage: Suspend the isolated salt in water and add 1N NaOH to deprotonate the chiral amine, rendering it organic-soluble. Extract the liberated amine with diethyl ether[4].

  • Target Extraction: The aqueous layer now contains the highly pure (R)-2-hydroxy-4-phenylbutenoate sodium salt. Acidify this aqueous layer with 1N HCl to pH 2.0, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate under vacuum to yield the >99% ee product[4].

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing the standard LLE protocol against advanced chiral upgrading techniques.

Extraction ProtocolPrimary Solvent SystemTarget MechanismTypical Yield (%)Enantiomeric Purity (ee %)Processing Time (hrs)Scalability
Standard LLE Ethyl Acetate / H₂OpH-dependent partitioning90 – 98Baseline (Input dependent)2 – 4High
Diastereomeric Resolution Dioxane / MIBKSelective salt precipitation50 – 77> 9912 – 24Medium
Chemo-Enzymatic Extraction Dichloromethane / H₂OLactonase-mediated hydrolysis80 – 88> 9924 – 48Medium-High

Note: Chemo-enzymatic extraction relies on biocatalysts (e.g., Fusarium lactonase) to selectively hydrolyze unwanted isomers prior to standard solvent extraction[5]. While highly effective for ee upgrading, it requires strict temperature and pH buffering, extending processing times.

Conclusion & Recommendations

For processes utilizing highly stereoselective upstream biocatalysis (where the biological machinery guarantees high ee), Standard LLE using ethyl acetate remains the most time- and cost-efficient extraction method. However, for traditional synthetic routes prone to racemization, integrating Diastereomeric Salt Resolution using MIBK and chiral amines prior to final extraction is mandatory to meet the >99% ee threshold required for ACE inhibitor API manufacturing.

References

  • Highly Enantioselective Sequential Hydrogenation of Ethyl 2-Oxo-4-arylbut-3-enoate to Ethyl 2-Hydroxy-4-arylbutyrate Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation Source: Calis.edu.cn URL:[Link]

  • EP0329156A1 - Process for the optical resolution of (+-)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Operations Guide: (R)-2-Hydroxy-4-phenylbutenoic Acid

As a Senior Application Scientist, I recognize that handling chiral intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of why specific safety and disposal protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling chiral intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of why specific safety and disposal protocols exist. (R)-2-Hydroxy-4-phenylbutenoic acid, alongside its saturated analog (R)-2-hydroxy-4-phenylbutyric acid, is a critical chiral building block predominantly used in the biocatalytic synthesis of angiotensin-converting enzyme (ACE) inhibitors (such as enalapril and benazepril) 1.

Because its production often involves complex biphasic biocatalytic reductions [[2]](), the resulting waste streams can be diverse. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

The Causality of Disposal: Why Strict Protocols Matter

Laboratory personnel often default to standard organic waste disposal, but (R)-2-Hydroxy-4-phenylbutenoic acid requires specialized routing due to two primary factors:

  • Aquatic Toxicity (WGK 3): This compound is classified under Water Hazard Class 3 (WGK 3), designating it as highly hazardous to water [](). The combination of the aromatic phenyl ring and the organic acid moiety resists rapid biodegradation in municipal wastewater treatment facilities. Consequently, it must never be disposed of in standard laboratory drains [[3]]().

  • Combustibility: Classified under Storage Class 11 (Combustible Solids), the powder form presents a latent fire hazard if aerosolized or exposed to strong oxidizing agents . Complete thermal destruction via high-temperature incineration is the only environmentally and legally sound method of disposal 4.

Quantitative Safety Data Summary
ParameterSpecification
Chemical Classification Substituted Organic Acid
Storage Class (TRGS 510) Class 11 (Combustible Solids)
Water Hazard Class (AwSV) WGK 3 (Highly hazardous to water)
Incompatibility Strong oxidizing agents
Required PPE N95/FFP2 Respirator, Nitrile Gloves, Safety Goggles

Operational Workflow for Waste Management

The following diagram maps the logical progression of waste from generation to final destruction, ensuring compliance with environmental protection standards.

G Gen Waste Generation: (R)-2-Hydroxy-4-phenylbutenoic acid Solid Solid Waste (Powder/Crystals) Gen->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Gen->Liquid SegSolid Collect in Sealable, Compatible Plastic Receptacles Solid->SegSolid SegLiq Neutralize pH (if req) & Store in HDPE Carboys Liquid->SegLiq Label Labeling: 'Hazardous Waste - WGK 3 / Combustible Solid' SegSolid->Label SegLiq->Label Store Temporary Storage (Storage Class 11, <50°C) Label->Store Incinerate Final Disposal: High-Temperature Incineration (Licensed Facility) Store->Incinerate Manifested Transport

Workflow for the segregation, storage, and disposal of (R)-2-Hydroxy-4-phenylbutenoic acid waste.

Step-by-Step Disposal Methodologies

To maintain scientific integrity and safety, treat every disposal action as a validated protocol.

Protocol A: Solid Waste Segregation and Packaging

Pure compound waste, contaminated weighing boats, and filter papers must be handled to prevent dust generation.

  • Preparation: Don required PPE, including an N95 respirator to prevent inhalation of irritating particulates 5.

  • Collection: Mechanically transfer solid waste into a wide-mouth, sealable High-Density Polyethylene (HDPE) container. Crucial: Do not sweep or use compressed air, as this aerosolizes the combustible solid.

  • Labeling: Affix a hazardous waste label denoting "Combustible Solid" and "WGK 3 - Highly Hazardous to Water".

  • Storage: Store the sealed container in a cool, dry, well-ventilated area away from strong oxidizers until pickup by a licensed chemical waste contractor [[6]]().

Protocol B: Liquid Waste Management (Post-Biocatalysis)

When the acid is dissolved in biphasic systems (e.g., ethyl acetate and aqueous buffer) during extraction:

  • Phase Separation: Separate the organic and aqueous waste streams using a separatory funnel to optimize downstream incineration costs.

  • pH Verification (Self-Validating Step): Test the pH of the aqueous waste stream. If the solution is highly acidic, neutralize it to pH 6–8 using a mild base (e.g., sodium bicarbonate). Why? Highly acidic solutions can degrade standard plastic carboys over time and violate transport regulations.

  • Containment: Transfer the neutralized aqueous waste and the organic solvent waste into separate, clearly labeled HDPE carboys.

  • Venting: If there is any risk of residual gas evolution (e.g., from neutralization), utilize a vented cap during temporary storage.

Protocol C: Acute Spill Response

In the event of an accidental release of the solid powder:

  • Evacuate and Assess: Secure the immediate area. Ensure all responding personnel are wearing full PPE (N95 mask, safety goggles, nitrile gloves) 5.

  • Mechanical Recovery: Use non-sparking tools to gently scoop the spilled powder into a dedicated hazardous waste container.

  • Wet Decontamination: Dampen a disposable cloth with water or a mild solvent to wipe up residual dust. Why? Wet wiping prevents the dust from becoming airborne.

  • Consolidation: Place the contaminated cloths into the same solid waste container and seal it for incineration 4.

Waste Stream Segregation Guide
Waste TypeContainer MaterialPre-Treatment / HandlingFinal Routing
Pure Solid Waste Sealable HDPE containersDo not aerosolize; collect mechanicallyLicensed Incineration
Aqueous Waste HDPE CarboysAdjust pH to neutral (6-8) if acidicLicensed Incineration
Organic Solvent Waste Flammable-rated safety cansSegregate from strong oxidizersLicensed Incineration

References

  • Fisher Scientific - Safety Data Sheet: (R)-(-)-2-Hydroxy-4-phenylbutyric acid. Retrieved from 5[5]

  • Sigma-Aldrich - Safety Information: (R)-2-Hydroxy-4-phenylbutyric acid. Retrieved from

  • Fisher Scientific - TSCA & Regulatory Data Sheet. Retrieved from 6[6]

  • ResearchGate - Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. Retrieved from 1[1]

  • Jiangnan University - Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from2[2]

  • TCI Chemicals - Safety Data Sheet (WGK 3 Classification Rules). Retrieved from

  • Umweltbundesamt - Substances hazardous to waters (AwSV). Retrieved from 3[3]

  • T&T Industries - MSDS for WGK 3 Organic Waste Incineration Standards. Retrieved from 4[4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.